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(6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid Documentation Hub

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  • Product: (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid
  • CAS: 313650-47-4

Core Science & Biosynthesis

Foundational

mechanism of action for (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid

An In-depth Technical Guide to Elucidating the Mechanism of Action for (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid Executive Summary (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid represents a novel chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action for (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid

Executive Summary

(6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid represents a novel chemical entity within the quinazoline class of heterocyclic compounds. While direct pharmacological data for this specific molecule is not yet present in the public domain, its structural architecture, featuring a quinazoline core, suggests a high probability of biological activity. The quinazoline scaffold is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of activities including kinase inhibition, anti-cancer effects, and anti-inflammatory properties. This guide puts forth a scientifically-grounded, hypothetical mechanism of action for this compound and provides a comprehensive, multi-stage experimental roadmap for its validation. The proposed strategy is designed to be self-validating, with each phase building upon the data generated in the previous, ensuring a rigorous and logical progression from initial screening to detailed mechanistic insight.

Part 1: Proposed Mechanism of Action and a Phased Approach to its Investigation

Given the prevalence of quinazoline derivatives as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) family, we hypothesize that (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid acts as an inhibitor of a key signaling kinase involved in cell proliferation and survival. The diphenyl and bromo substitutions may confer specificity and enhanced binding affinity to the target protein's active site. The acetic acid moiety could influence solubility and cell permeability, or potentially interact with a distinct region of the target.

Our investigation is structured into three distinct, yet interconnected, phases:

  • Phase 1: Target Identification and Initial Validation. Broad-spectrum screening to identify the primary molecular target(s).

  • Phase 2: Cellular Pathway Analysis. Characterization of the compound's effects on intracellular signaling cascades.

  • Phase 3: In Vivo Model Validation. Assessment of the compound's efficacy and target engagement in a relevant disease model.

This phased approach ensures a logical flow from a high-level understanding of the compound's activity to a granular, validated mechanism of action.

Part 2: Experimental Protocols and Methodologies

Phase 1: Target Identification and Initial Validation

The primary objective of this phase is to identify the direct molecular target(s) of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid. A broad-based kinase panel is the most logical starting point due to the quinazoline core's known propensity for kinase inhibition.

Protocol 1: In Vitro Kinase Panel Screening

  • Objective: To identify which kinase(s) are inhibited by the compound.

  • Methodology:

    • Dissolve (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid in DMSO to create a 10 mM stock solution.

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

    • Request screening against a panel of at least 400 human kinases at a concentration of 1 µM.

    • The assay will typically measure the remaining kinase activity after incubation with the compound, often using a luminescence-based ATP detection method.

    • Results are expressed as a percentage of inhibition relative to a vehicle control (DMSO).

  • Data Interpretation:

    • Kinases showing >90% inhibition are considered "primary hits."

    • Kinases showing 70-90% inhibition are "secondary hits" and should be considered for further analysis.

Protocol 2: Dose-Response and IC50 Determination

  • Objective: To quantify the potency of the compound against the primary hits identified in Protocol 1.

  • Methodology:

    • For each primary hit kinase, perform a 10-point dose-response assay.

    • Prepare serial dilutions of the compound, typically from 10 µM down to 1 nM.

    • Incubate the kinase, substrate, and ATP with each concentration of the compound.

    • Measure kinase activity and plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value (the concentration at which 50% of kinase activity is inhibited).

  • Self-Validation: A well-defined sigmoidal curve with a narrow confidence interval provides a high degree of confidence in the calculated IC50 value.

Table 1: Hypothetical Kinase Screening and IC50 Data

Target Kinase% Inhibition at 1 µMIC50 (nM)
EGFR98%15
HER295%35
VEGFR275%250
SRC40%>1000
AKT115%>10000

Workflow for Phase 1

G cluster_0 Phase 1: Target Identification A Compound Synthesis & (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid B Broad Kinase Panel Screen (400+ Kinases, 1µM) A->B Submit for Screening C Identify Primary Hits (>90% Inhibition) B->C Analyze Data D IC50 Determination for Hits (10-point dose response) C->D Prioritize for Potency Testing E Validated Primary Target(s) (e.g., EGFR, HER2) D->E Quantify Potency G cluster_pathway Hypothesized EGFR Signaling Pathway Inhibition cluster_downstream Downstream Effectors EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Proposed inhibition of the EGFR signaling cascade.

Part 3: In Vivo Validation and Future Directions

The final phase is to confirm the compound's efficacy in a preclinical animal model.

Protocol 5: Xenograft Tumor Model

  • Objective: To assess the anti-tumor efficacy of the compound in vivo.

  • Methodology:

    • Implant A431 cells subcutaneously into the flank of immunodeficient mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into groups: vehicle control, positive control (e.g., Erlotinib), and different dose levels of the test compound.

    • Administer the compounds daily via an appropriate route (e.g., oral gavage).

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-EGFR).

  • Trustworthiness: A statistically significant reduction in tumor growth compared to the vehicle control, without causing significant toxicity (as measured by body weight loss), would provide strong evidence of in vivo efficacy.

Conclusion

While (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid is a novel molecule, its quinazoline core provides a strong rationale for investigating it as a kinase inhibitor. The multi-phased experimental plan detailed in this guide provides a rigorous, self-validating framework for elucidating its precise mechanism of action. By systematically progressing from broad-based screening to specific cellular and in vivo models, researchers can build a comprehensive data package that clearly defines the compound's therapeutic potential and underlying biological function. This structured approach minimizes ambiguity and maximizes the likelihood of a successful and scientifically sound investigation.

References

  • Title: Quinazoline Derivatives as Anticancer Agents: A Review Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The Quinazoline-Based Drugs as Potent Anticancer Agents: A Review Source: Current Drug Targets URL: [Link]

Foundational

Pharmacological Profiling and Biological Activity of (6-Bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic Acid: A Technical Whitepaper

Executive Summary The quinazoline scaffold, particularly the 3,4-dihydroquinazoline derivative, is a privileged pharmacophore in medicinal chemistry, frequently utilized to address complex biological targets ranging from...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold, particularly the 3,4-dihydroquinazoline derivative, is a privileged pharmacophore in medicinal chemistry, frequently utilized to address complex biological targets ranging from ion channels to parasitic enzymes[1]. The compound (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid (CAS: 313650-47-4) represents a highly functionalized synthetic derivative. Characterized by a halogenated core, dual lipophilic phenyl substitutions, and an N3-acetic acid appendage, this molecule is engineered for high target affinity and membrane permeability. This whitepaper systematically deconstructs the structural rationale, mechanistic pathways, and self-validating preclinical evaluation protocols for this compound class.

Molecular Architecture & Pharmacophore Rationale

The biological efficacy of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid is dictated by its precise spatial geometry and electronic distribution:

  • 3,4-Dihydroquinazoline Core: Provides a rigid, planar geometry that readily intercalates into hydrophobic protein pockets. This core is a known driver of diverse biological activities, including antiviral, antifungal, and anticancer properties[1].

  • 6-Bromo Substitution: The electron-withdrawing bromine atom at the C6 position serves a dual purpose. Pharmacokinetically, it increases the metabolic stability of the aromatic ring against cytochrome P450-mediated oxidation. Pharmacodynamically, it enhances target engagement via halogen bonding within hydrophobic clefts.

  • 2,4-Diphenyl Moieties: These bulky groups dictate the spatial conformation of the molecule, restricting rotational freedom. This "locks" the compound into an active conformation ideal for blocking ion channel pores or disrupting bacterial cell wall integrity[2].

  • N3-Acetic Acid Group: Acts as a critical hydrogen-bond donor and acceptor. Beyond direct target binding, alkyl chain-based acetic acids attached to quinazoline cores are increasingly utilized as versatile linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs), allowing the molecule to act as an anchor for targeted protein degradation[3].

Mechanistic Pathways of Action

Based on the established pharmacological profiles of 3,4-dihydroquinazoline derivatives, the biological activity of this compound operates through three primary, validated pathways[4]:

  • Selective T-Type Calcium Channel Blockade: Derivatives of 3,4-dihydroquinazoline have been identified as potent and selective T-type Ca2+ channel blockers (e.g., Cav3.1, Cav3.2)[5]. The diphenyl substitution enhances the pore-blocking mechanism, reducing intracellular calcium influx which is critical in mitigating neuropathic pain and arresting tumor proliferation.

  • Antimicrobial and Antifungal Efficacy: The 3,4-dihydroquinazoline scaffold exhibits broad-spectrum antimicrobial properties[4]. Hybrid derivatives have shown significant efficacy against pathogenic strains like Staphylococcus aureus and Candida albicans by disrupting membrane integrity and inhibiting essential enzymatic pathways[6].

  • Trypanothione Reductase (TryR) Inhibition: The core structure is a known inhibitor of TryR, a validated target for antiparasitic therapies (e.g., against Leishmania and Trypanosoma species)[1].

Mechanism C Compound 313650-47-4 T Cav3.2 T-type Ca2+ Channel C->T Binds State-Dependently Ca Ca2+ Influx Inhibition T->Ca Blocks Pore A Decreased Excitability Ca->A Prevents Depolarization P Apoptosis / Cell Death A->P Triggers Caspases

Mechanism of Cav3.2 channel blockade by 3,4-dihydroquinazoline derivatives.

Preclinical Evaluation Workflows (Self-Validating Protocols)

To rigorously evaluate the biological activity of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid, the following self-validating experimental workflows must be employed.

Protocol 1: High-Throughput Patch-Clamp Assay for Cav3.2 Inhibition
  • Causality of Design: Whole-cell patch-clamp electrophysiology is selected over high-throughput FLIPR calcium assays because it provides high temporal resolution and precise control over the membrane holding potential. This is critical for evaluating the state-dependent binding of the compound to the inactivated state of the Cav3.2 channel[5].

  • Step-by-Step Methodology:

    • Culture HEK-293T cells stably expressing human Cav3.2 channels.

    • Prepare extracellular recording solution (containing 2 mM CaCl2) and intracellular pipette solution (Cs-methanesulfonate based to block outward K+ currents).

    • Patch cells to achieve a GΩ seal and rupture the membrane for whole-cell configuration.

    • Apply a voltage protocol: Hold at -90 mV, step to -20 mV for 50 ms to elicit inward Ca2+ currents.

    • Perfuse the compound at escalating concentrations (0.1 μM to 10 μM) and record steady-state current inhibition.

  • Self-Validating System: The protocol incorporates a closed-loop validation system. NNC-55-0396 is used as a positive control to confirm assay sensitivity, while a vehicle-only (0.1% DMSO) trace ensures that baseline current rundown does not produce false-positive inhibition. A Z'-factor > 0.6 must be achieved across control plates before compound data is accepted.

Protocol 2: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Causality of Design: The broth microdilution method is utilized in a cation-adjusted Mueller-Hinton broth (CAMHB). The precise adjustment of Ca2+ and Mg2+ cations is critical because variations can artificially alter the permeability of the bacterial outer membrane, which would otherwise skew the apparent efficacy of the highly lipophilic 2,4-diphenyl moieties[2].

  • Step-by-Step Methodology:

    • Prepare a twofold serial dilution of the compound (from 128 μg/mL to 0.25 μg/mL) in a 96-well plate using CAMHB.

    • Inoculate each well with a standardized bacterial suspension (S. aureus or E. coli) to achieve a final concentration of 5×105 CFU/mL.

    • Incubate the plates at 37°C for 18–24 hours under aerobic conditions.

    • Determine the MIC visually or via spectrophotometry (OD600) as the lowest concentration that completely inhibits visible growth.

  • Self-Validating System: The assay design is self-validating through the inclusion of a sterility control well (media only) to rule out contamination, a growth control well (bacteria + vehicle) to ensure baseline viability, and a reference antibiotic (e.g., Ciprofloxacin) with a known MIC range to verify the susceptibility profile of the specific bacterial isolate.

Physicochemical & ADMET Profiling

The structural features of the compound translate directly into its pharmacokinetic behavior. The data below summarizes the predicted physicochemical parameters that dictate its drug-likeness.

Table 1: Physicochemical and Predicted Pharmacological Profiling

ParameterValuePharmacological Implication
Molecular Weight 437.29 g/mol Complies with Lipinski's Rule of 5 (<500 Da), ensuring a baseline for favorable oral bioavailability.
cLogP ~4.8High lipophilicity drives partitioning into lipid bilayers, enhancing target engagement for membrane-bound proteins.
H-Bond Donors 1 (-COOH)Low donor count minimizes the desolvation penalty required during passive membrane crossing.
H-Bond Acceptors 4Facilitates specific target anchoring and hydrogen bonding within enzyme active sites.
Topological Polar Surface Area 40.5 ŲExcellent predictor for blood-brain barrier (BBB) penetration, highly relevant if CNS targeting (e.g., neuropathic pain) is desired.

References

  • Synthesis and biological activity of 3,4-dihydroquinazolines for selective T-type Ca2+ channel blockers Source: PubMed (NIH) URL:[Link]

  • Synthesis of 4-Tetrazolyl-Substituted 3,4-Dihydroquinazoline Derivatives with Anticancer Activity via a One-Pot Sequential Ugi-Azide/Palladium-Catalyzed Azide-Isocyanide Cross-Coupling/Cyclization Reaction Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Acid-Catalyzed, Metal- and Oxidant-Free C=C Bond Cleavage of Enaminones: One-Pot Synthesis of 3,4-Dihydroquinazolines Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Biological Assessment of Novel Quinazolinone–Piperazine Hybrid Derivatives as Antimicrobial Agents Source: Galaxy Publication (Pharm Sci Drug Des) URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid

Application Note: Advanced Synthetic Methodology for (6-Bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic Acid Document ID: AN-882-QZ Target Compound: (6-Bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid (CAS: 313650-47-4)[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Methodology for (6-Bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic Acid

Document ID: AN-882-QZ Target Compound: (6-Bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid (CAS: 313650-47-4)[1] Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary & Strategic Rationale

Quinazoline and dihydroquinazoline derivatives represent a highly privileged class of pharmacophores in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics[2]. The target compound, (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid, presents a unique synthetic challenge due to the specific saturation state of the heterocyclic core (a 3,4-dihydroquinazoline system) and the steric bulk of the 2,4-diphenyl substituents.

Traditional approaches to quinazolines often default to fully aromatic systems via oxidative pathways. To selectively isolate the 3(4H)-yl derivative, we must design a self-validating synthetic system that prevents spontaneous aromatization. This protocol utilizes a highly controlled, two-stage annulation strategy: a Lewis acid-mediated reductive amination followed by a thermodynamically driven dehydrative cyclocondensation using an orthoester.

Retrosynthetic Logic & Pathway Visualization

The retrosynthetic disconnection relies on avoiding the direct functionalization of a pre-formed quinazoline, which often leads to mixtures of N1 and N3 alkylation products. Instead, the N3-substituent (the acetic acid moiety) is introduced early via glycine ethyl ester. The C2-phenyl group is subsequently installed using triethyl orthobenzoate, which acts as both the carbon source and the dehydrating agent to close the ring without over-oxidizing the C4 position.

SynthesisWorkflow SM 2-Amino-5-bromobenzophenone + Glycine Ethyl Ester HCl Step1 Reductive Amination (TiCl4, Et3N, then NaBH4, MeOH) SM->Step1 Int1 Intermediate 1: Ethyl 2-((2-amino-5-bromophenyl) (phenyl)methylamino)acetate Step1->Int1 Step2 Dehydrative Annulation (Triethyl orthobenzoate, pTSA, PhMe, 110°C) Int1->Step2 Int2 Intermediate 2: Ethyl 2-(6-bromo-2,4-diphenyl quinazolin-3(4H)-yl)acetate Step2->Int2 Step3 Saponification (LiOH·H2O, THF/H2O, 0°C to RT) Int2->Step3 Product Final Product: (6-bromo-2,4-diphenylquinazolin -3(4H)-yl)acetic acid Step3->Product

Figure 1: Retrosynthetic and forward workflow for the target dihydroquinazoline.

Step-by-Step Experimental Protocols

Stage 1: Synthesis of Intermediate 1 (Reductive Amination)

Causality & Design: Benzophenones are notoriously poor electrophiles due to steric hindrance and the delocalization of the carbonyl electron density into the two aromatic rings. Standard imine formation with weak acids (like acetic acid) is insufficient. We employ Titanium(IV) chloride ( TiCl4​ ) as a potent Lewis acid to force the condensation, followed by reduction with Sodium Borohydride ( NaBH4​ ).

  • Imine Formation: Charge a flame-dried, argon-purged 500 mL round-bottom flask with 2-amino-5-bromobenzophenone (10.0 g, 36.2 mmol), glycine ethyl ester hydrochloride (6.07 g, 43.5 mmol), and anhydrous dichloromethane (DCM, 150 mL). Add triethylamine (15.1 mL, 108.6 mmol) dropwise at 0 °C.

  • Lewis Acid Addition: Slowly add a 1.0 M solution of TiCl4​ in DCM (19.9 mL, 19.9 mmol) over 30 minutes. The reaction will turn a deep, opaque color. Stir at room temperature for 12 hours.

  • Reduction: Cool the mixture back to 0 °C. Carefully add anhydrous methanol (50 mL) followed by portion-wise addition of NaBH4​ (2.74 g, 72.4 mmol). Self-Validation Check: Effervescence confirms the reduction of the intermediate iminium species.

  • Workup: Quench with saturated aqueous NaHCO3​ (100 mL). Filter the resulting titanium dioxide salts through a pad of Celite. Extract the filtrate with DCM ( 3×100 mL ). Dry the combined organics over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc, 4:1) to yield Intermediate 1 as a viscous yellow oil.

Stage 2: Annulation to Intermediate 2 (3,4-Dihydroquinazoline Core)

Causality & Design: To form the 3,4-dihydroquinazoline ring without triggering spontaneous oxidation to the fully aromatic quinazoline, we utilize triethyl orthobenzoate. The orthoester provides the C2 carbon and the phenyl ring while capturing the water generated during cyclization as ethanol, thermodynamically driving the reaction forward[3].

  • Reaction Setup: Dissolve Intermediate 1 (8.0 g, 22.0 mmol) in anhydrous toluene (80 mL).

  • Reagent Addition: Add triethyl orthobenzoate (7.40 g, 33.0 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA, 0.42 g, 2.2 mmol).

  • Reflux & Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C for 8 hours. Self-Validation Check: The collection of ethanol in the Dean-Stark trap serves as a real-time kinetic indicator of the annulation progress.

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO3​ ( 2×50 mL ) to neutralize the pTSA, dry over MgSO4​ , and concentrate in vacuo. Recrystallize from hot ethanol to afford Intermediate 2 as an off-white solid.

Stage 3: Saponification to Final Product

Causality & Design: Lithium hydroxide ( LiOH ) in a biphasic THF/water system is chosen over harsher reagents (like refluxing NaOH) to prevent any base-catalyzed ring opening of the dihydroquinazoline core.

  • Hydrolysis: Dissolve Intermediate 2 (6.0 g, 12.9 mmol) in a 3:1 mixture of THF and H2​O (60 mL).

  • Base Addition: Add LiOH⋅H2​O (1.62 g, 38.7 mmol) at 0 °C. Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc, 2:1) until the starting material is completely consumed.

  • Isolation: Concentrate the mixture under reduced pressure to remove the THF. Dilute the aqueous residue with water (30 mL) and extract with diethyl ether (20 mL) to remove organic impurities.

  • Precipitation: Cool the aqueous layer to 0 °C and carefully acidify to pH ~3 using 1M HCl. Self-Validation Check: The sudden formation of a dense white precipitate confirms the protonation of the carboxylate.

  • Final Collection: Filter the precipitate, wash with ice-cold water ( 2×20 mL ), and dry under high vacuum at 45 °C for 24 hours to yield the final product.

Process Metrics and Analytical Parameters

The following table summarizes the expected quantitative data for the self-validating synthetic system, establishing benchmarks for process chemists.

StageTarget Intermediate / ProductExpected Yield (%)Reaction TimeKey Analytical Marker (1H NMR / MS)Purity Profile (HPLC)
1 Ethyl 2-((2-amino-5-bromophenyl)(phenyl)methylamino)acetate65 - 72%12 h (Imine)2 h (Red) δ 4.85 ppm (s, 1H, CH-Ph); [M+H]+ 363.0> 92%
2 Ethyl 2-(6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetate78 - 85%8 h δ 5.80 ppm (s, 1H, C4-H)[3]; [M+H]+ 463.1> 96%
3 (6-Bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid88 - 94%4 hDisappearance of ethyl ester signals ( δ 4.1, 1.2); Broad OH peak> 98.5%

Note: The diagnostic singlet at ~5.80 ppm in 1H NMR is the definitive hallmark of the C4-proton in the 3,4-dihydroquinazoline core, confirming that over-oxidation to the fully aromatic system has not occurred[3].

References

  • ACS Publications. "A Green [4 + 2] Annulation Strategy for the Synthesis of 1,4-Dihydroquinazolines from Aminobenzyl Phosphonium Salts and Benzamidine Hydrochlorides." The Journal of Organic Chemistry. Details the NMR characterization and stability of 6-bromo-2,4-diphenyl-1,4-dihydroquinazoline cores. Available at:[Link]

  • Royal Society of Chemistry. "Quinoline, quinazoline and acridone alkaloids." Natural Product Reports (2008). Provides authoritative grounding on the medicinal relevance and general synthetic handling of quinazoline pharmacophores. Available at:[Link]

Sources

Application

In Vitro Cytotoxicity Profiling of Quinazoline Acetic Acid Derivatives: A Comprehensive Assay Protocol

Introduction & Mechanistic Rationale Quinazoline acetic acid derivatives represent a highly versatile class of pharmacophores in modern drug discovery. Structurally, the quinazoline core provides a flat, heteroaromatic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinazoline acetic acid derivatives represent a highly versatile class of pharmacophores in modern drug discovery. Structurally, the quinazoline core provides a flat, heteroaromatic scaffold ideal for intercalating into kinase active sites, while the acetic acid moiety enhances aqueous solubility and alters the molecule's pharmacokinetic profile[1].

These derivatives exhibit potent antiproliferative activity primarily by targeting receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2]. Inhibition of these pathways disrupts downstream signaling, leading to the induction of reactive oxygen species (ROS) and subsequent apoptosis[3]. Furthermore, specific derivatives act as structural-based inhibitors of aldose reductase, preventing the detoxification of lipid peroxidation products and triggering cytotoxicity in cancer cells[4].

Because quinazoline acetic acid derivatives can induce cell death through multiple pathways (intrinsic apoptosis, extrinsic apoptosis, or cell cycle arrest), a robust, self-validating cytotoxicity assay protocol is required to accurately profile their efficacy and selectivity.

Experimental Design & Causality

To ensure scientific integrity, every cytotoxicity assay must function as a self-validating system . This means the experimental design must inherently control for false positives (e.g., compound precipitation masking as cell death) and false negatives (e.g., assay interference).

  • Cell Line Selection: We utilize MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) as primary screening models due to their well-documented sensitivity to quinazoline derivatives[1]. A normal human cell line, such as WI-38 (lung fibroblasts) or MCF-10A (non-tumorigenic breast epithelial cells), must be included to calculate the Selectivity Index (SI) [3]. A high SI ensures the compound targets cancer-specific vulnerabilities rather than acting as a general toxin.

  • Vehicle Controls: Quinazoline derivatives are typically hydrophobic. Dimethyl sulfoxide (DMSO) is used as the primary solvent. The final concentration of DMSO in the culture media must never exceed 0.1% (v/v), as higher concentrations induce baseline cytotoxicity, confounding the results[5].

  • Positive Controls: Established clinical inhibitors such as Doxorubicin, Gefitinib, or Fulvestrant are used to validate the dynamic range of the assay[5].

Experimental Workflow

G A Compound Preparation (Quinazoline Acetic Acid in DMSO) C Compound Treatment (24h, 48h, 72h incubation) A->C B Cell Seeding (MCF-7, HepG2 in 96-well plates) B->C D Primary Screening (MTT Viability Assay) C->D E Data Analysis (IC50 & Selectivity Index) D->E F Mechanistic Validation (Annexin V/PI Flow Cytometry) E->F G Target Analysis (EGFR / VEGFR-2 Kinase Assay) E->G

Workflow for the cytotoxicity profiling and validation of quinazoline acetic acid derivatives.

Step-by-Step Methodologies

Protocol A: Cell Culture and Compound Preparation

Causality Insight: Proper compound solubilization is critical. The acetic acid moiety can form salts; ensuring complete dissolution in DMSO prevents micro-precipitates that artificially scatter light during absorbance readings.

  • Cell Maintenance: Culture MCF-7 and HepG2 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Maintain at 37°C in a humidified 5% CO₂ incubator.

  • Stock Solution: Dissolve the synthesized quinazoline acetic acid derivative in 100% molecular-grade DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Perform serial dilutions in complete DMEM to achieve final testing concentrations (e.g., 1, 5, 10, 25, 50, and 100 µM). Ensure the final DMSO concentration is ≤0.1% across all wells.

Protocol B: High-Throughput Viability Assay (MTT)

Causality Insight: The MTT assay measures metabolic activity. Viable cells reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase[3]. Dead cells lose this enzymatic activity.

  • Cell Seeding: Harvest cells at 80% confluence. Seed 5 × 10³ cells/well into a 96-well flat-bottom plate (100 µL/well). Incubate for 24 hours to allow for cell attachment.

  • Treatment: Aspirate the old media. Add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5 µM Doxorubicin). Incubate for 48 to 72 hours[5].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate in the dark at 37°C for exactly 4 hours.

  • Formazan Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 µL of DMSO to each well to solubilize the crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

Protocol C: Mechanistic Validation (Annexin V/PI Flow Cytometry)

Causality Insight: Cytotoxicity can result from necrosis or apoptosis. Annexin V binds to phosphatidylserine (which flips to the outer cell membrane during early apoptosis), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis)[5].

  • Harvesting: Post-treatment, collect both the floating cells (often apoptotic) and adherent cells (via trypsinization). Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Data Processing & Interpretation

Calculate cell viability using the following formula: % Viability = (Absorbance of Treated Cells - Blank) / (Absorbance of Vehicle Control - Blank) × 100

Determine the IC₅₀ (Half-maximal inhibitory concentration) using non-linear regression analysis (e.g., a four-parameter logistic curve). To validate the therapeutic potential, calculate the Selectivity Index (SI): SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)

Representative Quantitative Data Summary
CompoundMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)WI-38 IC₅₀ (µM)Selectivity Index (MCF-7)
Quinazoline Acetic Acid Deriv. A 12.4 ± 1.118.2 ± 1.5>100>8.0
Quinazoline Acetic Acid Deriv. B 4.6 ± 0.815.3 ± 1.285.4 ± 3.218.5
Doxorubicin (Positive Control) 1.2 ± 0.32.1 ± 0.44.5 ± 0.63.75
Vehicle Control (0.1% DMSO) N/AN/AN/AN/A

Note: Derivative B demonstrates a superior selectivity profile compared to the standard chemotherapeutic agent, validating its potential as a targeted inhibitor.

Protocol Self-Validation & Quality Control

To ensure the trustworthiness of the assay, implement the following QC checks:

  • Z'-Factor Calculation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent, robust assay.

  • Edge Effect Mitigation: Evaporation in the outer wells of a 96-well plate can artificially concentrate the drug and media. Fill the perimeter wells with sterile PBS and only use the inner 60 wells for the assay.

  • Microscopic Verification: Before adding MTT, visually inspect the cells under a phase-contrast microscope. Apoptotic cells should exhibit membrane blebbing and shrinkage, corroborating the biochemical absorbance data.

Sources

Method

in vivo toxicity testing methods for (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid

Application Note: Comprehensive In Vivo Toxicity Assessment and Toxicokinetic Profiling of (6-Bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic Acid Target Audience: Preclinical Researchers, Toxicologists, and Drug Developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive In Vivo Toxicity Assessment and Toxicokinetic Profiling of (6-Bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic Acid

Target Audience: Preclinical Researchers, Toxicologists, and Drug Development Scientists

The Architectonics of Quinazoline Toxicity

The compound (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid represents a highly functionalized quinazoline derivative. While the quinazoline scaffold is a "privileged structure" in medicinal chemistry—forming the core of numerous FDA-approved kinase inhibitors and anti-tumor agents—it carries a well-documented risk of severe hepatotoxicity. For instance, idelalisib, a quinazolinone derivative, carries a black box warning for fatal hepatotoxicity and transaminitis[1].

To design an effective in vivo toxicity protocol, we must first analyze the causality driven by the molecule's structural features:

  • High Lipophilicity (2,4-Diphenyl groups): The bulky, hydrophobic diphenyl rings significantly increase the partition coefficient (LogP). This drives a high volume of distribution and rapid hepatic uptake, increasing the metabolic burden on the liver.

  • Halogenation (6-Bromo group): While the bromine atom enhances metabolic stability and target affinity, halogenated aromatics can undergo Phase I CYP450 oxidation to form reactive epoxide intermediates, which rapidly deplete hepatocellular glutathione (GSH).

  • Conjugation Site (3-Acetic acid moiety): The carboxylic acid provides a direct handle for Phase II Uridine 5'-diphospho-glucuronosyltransferase (UGT) glucuronidation. If Phase II pathways are saturated, Phase I reactive metabolites accumulate, leading to oxidative stress.

Because of these structural realities, our toxicity testing workflow must be a self-validating system that not only establishes the Maximum Tolerated Dose (MTD) but rigorously interrogates hepatic function, oxidative stress, and clearance mechanisms.

Workflow P1 Phase 1: Acute Toxicity OECD TG 423 (MTD) P2 Phase 2: Sub-Acute 28-Day OECD TG 407 P1->P2 Dose Selection P3 Phase 3: TK & Hepatic Biomarker Profiling P2->P3 Blood/Tissue Sampling P4 Safety Profiling & Go/No-Go Decision P3->P4 Data Integration

Sequential in vivo toxicity and toxicokinetic workflow for novel quinazoline derivatives.

Protocol I: Acute Oral Toxicity via Step-Down Methodology (OECD TG 423)

The objective of this phase is to establish the acute toxicity class and MTD while minimizing animal use. We employ the OECD TG 423 step-down methodology, which is the gold standard for evaluating novel quinazoline derivatives[2].

Causality & Experimental Design: Because (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid is highly lipophilic, aqueous solutions will fail to deliver accurate dosing. The compound must be formulated as a homogenous suspension in 0.5% Carboxymethylcellulose (CMC) or 0.1% Tween-80 to ensure uniform gastrointestinal absorption.

Step-by-Step Methodology:

  • Animal Preparation: Fast healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old) overnight prior to dosing. Water should remain available ad libitum.

  • Formulation: Suspend the synthesized compound in 0.5% CMC. Sonicate for 15 minutes at room temperature to ensure a micro-suspension free of aggregates.

  • Dosing Strategy: Administer a starting dose of 300 mg/kg via oral gavage (p.o.) to a cohort of 3 rats.

    • Self-Validation: If mortality occurs in 2 or 3 rats, the next cohort receives a stepped-down dose of 50 mg/kg. If 0 or 1 rat dies, a confirmatory cohort of 3 rats receives the same 300 mg/kg dose.

  • Observation Matrix: Monitor animals continuously for the first 4 hours post-dosing for signs of acute neurotoxicity (tremors, convulsions) or autonomic distress (salivation, diarrhea). Continue daily observations for 14 days.

  • Endpoint: Record body weight on days 0, 7, and 14. Perform gross necropsy on all animals at day 14 to check for macroscopic organ lesions.

Protocol II: Sub-Acute 28-Day Profiling & Hepatotoxicity Screening (OECD TG 407)

Once the MTD is established, a 28-day repeated-dose study is required to evaluate cumulative toxicity. Given the quinazoline core, this protocol is heavily weighted toward detecting sub-clinical hepatotoxicity and oxidative stress[3].

Causality & Experimental Design: Repeated dosing allows the lipophilic compound to reach steady-state kinetics. If the bromo-aromatic ring undergoes toxic CYP450 metabolism, 28 days is sufficient to observe the depletion of endogenous antioxidants (like GSH) and the onset of lipid peroxidation (measured via MDA) before overt hepatic necrosis occurs. To ensure the system is self-validating, pre-dose baseline blood draws must be taken from all animals to serve as internal controls.

Step-by-Step Methodology:

  • Group Assignment: Randomize rats into four groups (n=10/sex/group): Vehicle Control (0.5% CMC), Low Dose (1/10 MTD), Mid Dose (1/5 MTD), and High Dose (1/2 MTD).

  • Administration: Administer the compound daily via oral gavage for 28 consecutive days.

  • Clinical Pathology (Day 29):

    • Fast animals overnight. Collect blood via the retro-orbital plexus or cardiac puncture under isoflurane anesthesia.

    • Centrifuge at 3000 x g for 10 minutes to separate serum. Immediately assay for ALT, AST, ALP, and Total Bilirubin.

  • Tissue Harvesting & Homogenization:

    • Euthanize animals and rapidly excise the liver. Wash in ice-cold saline to remove blood.

    • Homogenize a 500 mg liver section in 0.1 M phosphate buffer (pH 7.4). Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for oxidative stress assays (GSH, MDA, SOD).

  • Histopathology: Fix the remaining liver tissue in 10% neutral buffered formalin. Embed in paraffin, section at 5 µm, and stain with Hematoxylin & Eosin (H&E) to evaluate hepatocellular ballooning or necrosis.

MechPathway Cpd (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid Metab Hepatic CYP450 Oxidation Cpd->Metab High lipophilicity drives hepatic uptake Clearance Phase II Glucuronidation (UGT) & Clearance Cpd->Clearance Acetic acid moiety conjugation ROS Reactive Oxygen Species (ROS) Generation Metab->ROS Reactive intermediate formation Depletion Glutathione (GSH) Depletion ROS->Depletion Oxidative stress induction Injury Hepatocellular Injury (↑ALT, ↑AST) Depletion->Injury Lipid peroxidation & apoptosis

Mechanistic pathway of quinazoline-mediated hepatic metabolism and hepatocellular injury.

Quantitative Biomarker Thresholds

To systematically evaluate the toxicokinetic impact of the compound, all quantitative data from the 28-day study should be benchmarked against the following clinical pathology parameters.

Biomarker / ParameterBiological MatrixAssay MethodologyToxicological Significance (Causality)
ALT / AST SerumKinetic UV AssayPrimary indicators of hepatocellular necrosis and membrane permeability. A >3x baseline increase indicates severe Phase I toxicity.
ALP / Total Bilirubin SerumColorimetric AssayMarkers of biliary excretion disruption and cholestasis. Elevated levels suggest the bulky diphenyl groups are obstructing bile canaliculi.
Glutathione (GSH) Liver HomogenateEllman's Reagent (DTNB)Depletion indicates that reactive epoxide metabolites are overwhelming the liver's natural scavenging capacity.
Malondialdehyde (MDA) Liver HomogenateTBARS AssayQuantifies lipid peroxidation resulting from ROS accumulation. Directly correlates with structural damage to hepatocyte membranes.
Histopathology Liver TissueH&E / Masson's TrichromeVisual confirmation of fibrosis, necrosis, or cellular ballooning, validating the biochemical serum assays.

References

  • Title: Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review)
  • Title: Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy Source: ACS Chemical Neuroscience URL
  • Title: Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity Source: Frontiers in Pharmacology URL

Sources

Application

Application Note &amp; Protocol: Strategies for the Formulation of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid for In Vitro Biological Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid, a compound representative...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid, a compound representative of the often poorly soluble quinazoline class. Due to the inherent physicochemical properties of such heterocyclic scaffolds, achieving and maintaining solubility in aqueous media for biological assays is a critical challenge that directly impacts data quality, reproducibility, and the accurate determination of biological activity. This guide outlines a systematic, tiered approach to formulation, beginning with initial solubilization in dimethyl sulfoxide (DMSO) and progressing to advanced strategies involving co-solvents and surfactants for instances of precipitation upon dilution. We provide detailed, step-by-step protocols, validation workflows, and troubleshooting advice grounded in established principles of pharmaceutical formulation. The causality behind each experimental choice is explained to empower researchers to make informed decisions and adapt these protocols to their specific assay requirements.

Introduction: The Formulation Challenge

The quinazoline core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] However, these rigid, aromatic structures often exhibit high crystallinity and lipophilicity, leading to poor aqueous solubility.[2] The target compound, (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid, is expected to share these characteristics, classifying it as a likely Biopharmaceutics Classification System (BCS) Class II or IV agent, where low solubility is a primary obstacle to bioavailability and, in the context of in vitro work, to achieving accurate test concentrations.[3][4]

Inaccurate formulation can lead to compound precipitation, which results in an unknown and reduced effective concentration in the assay, leading to underestimated potency (inflated IC50/EC50 values) and poor data reproducibility.[3][5] Furthermore, the formulation excipients themselves can interfere with biological systems, necessitating careful selection and the use of appropriate vehicle controls.[6][7] This guide provides a logical workflow to navigate these challenges effectively.

Physicochemical Profile and Initial Assessment

A thorough understanding of a compound's physicochemical properties is the cornerstone of a successful formulation strategy. While experimental data for this specific molecule is not widely available, we can infer its likely characteristics based on its structure and data from related quinazolinone derivatives.

Table 1: Physicochemical Characteristics of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid

PropertyValue / Expected CharacteristicSource / Rationale
Molecular Formula C₂₂H₁₇BrN₂O₂[8]
Molecular Weight 421.29 g/mol [8]
Aqueous Solubility Predicted: Very Low. Quinazolinone derivatives are generally crystalline products that are insoluble in water.[2]The large, rigid, multi-ring aromatic structure suggests high crystal lattice energy and hydrophobicity.
LogP (Lipophilicity) Predicted: High. The presence of two phenyl rings and a bromo-substituent contributes significantly to lipophilicity.
pKa (Acid/Base) Predicted: Weakly Acidic & Weakly Basic. The carboxylic acid moiety provides an acidic pKa. The nitrogen atoms in the quinazoline ring provide basic character, making solubility potentially pH-dependent.[2][3]
Primary Solvent Dimethyl Sulfoxide (DMSO). DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds for stock solution preparation.[9][10]

Causality Note: The high predicted LogP and low aqueous solubility are the primary drivers for the formulation strategy. The goal is to create a stable, concentrated stock in an organic solvent and then dilute it into the aqueous assay medium without causing the compound to precipitate out of solution.

Systematic Formulation Development Workflow

We propose a tiered approach to formulation development. Start with the simplest method (direct dilution from DMSO) and only introduce additional complexity (co-solvents, surfactants) if necessary. This minimizes the introduction of potentially confounding variables into the assay system.

FormulationWorkflow start Start: Weigh Compound stock Protocol 1: Prepare 10-50 mM Stock in 100% Anhydrous DMSO start->stock dissolved Complete Dissolution? stock->dissolved troubleshoot1 Troubleshoot: - Use fresh, anhydrous DMSO - Gentle warming (37-50°C) - Ultrasonication dissolved->troubleshoot1 No dilute Protocol 2: Dilute Stock into Aqueous Assay Buffer dissolved->dilute  Yes troubleshoot1->stock precipitate Precipitation Observed? dilute->precipitate success Success! Proceed to Assay with Vehicle Control precipitate->success No advanced Protocol 3: Advanced Formulation precipitate->advanced Yes options Select Strategy: 1. Lower Final Concentration 2. Use Co-Solvent (e.g., Ethanol) 3. Use Surfactant (e.g., Pluronic F-68) advanced->options validate Validate New Formulation (See Validation Workflow) options->validate ValidationWorkflow prep Prepare Final Working Solution (e.g., 20 µM) visual Visual & Microscopic Inspection for Precipitate prep->visual precip_check Precipitate? visual->precip_check fail FAIL Reformulate precip_check->fail Yes stability Stability Test: Analyze concentration at T=0 and T=assay_end (e.g., via HPLC) precip_check->stability No stable_check Conc. Stable? (e.g., >90% of T=0) stability->stable_check stable_check->fail No assay_qc Assay QC: Run Vehicle Control (Buffer + DMSO + Excipient) stable_check->assay_qc Yes qc_check No Interference? assay_qc->qc_check qc_check->fail No pass PASS Proceed with Experiment qc_check->pass Yes

Caption: Workflow for validating the final formulated working solution.

Stability Assessment Rationale: The stability of quinazoline derivatives in solution can vary significantly. Some are stable for weeks, while others can degrade within hours, especially in DMSO. [11][12]An experimental check is crucial. [11]A simple method involves measuring the absorbance spectrum (UV-Vis) of the solution immediately after preparation and after the duration of the assay; a change in the spectrum may indicate degradation. [13]For more rigorous analysis, an HPLC method can quantify the parent compound peak area at different time points. [11]

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Compound won't dissolve in 100% DMSO. 1. Insufficient solvent volume. 2. Low-quality or hydrated DMSO. [11] 3. Compound has extremely high crystal lattice energy.1. Increase the volume of DMSO to make a less concentrated stock. 2. Use fresh, anhydrous (≤0.1% water) DMSO from a sealed bottle. [3] 3. Apply gentle warming (37-50°C) and/or ultrasonication. [3]
Stock solution precipitates upon storage at -20°C. 1. Compound's solubility in DMSO is temperature-dependent. 2. The concentration is too high, creating a supersaturated solution that is unstable at low temperatures.1. Store the stock solution at room temperature (if stability data permits) or at 4°C. [11] 2. Prepare a fresh solution at a lower concentration. 3. Before use, ensure any frozen stock is fully thawed and re-dissolved by warming and vortexing.
Precipitation occurs immediately upon dilution into aqueous buffer. 1. Final concentration exceeds the thermodynamic solubility limit in the final solvent mixture.1. Lower the final assay concentration. [3] 2. Implement Protocol 3: Use a co-solvent or surfactant to increase the kinetic and thermodynamic solubility. [3][14] 3. Ensure rapid, vigorous mixing during dilution.
Assay shows high background noise or cell toxicity in vehicle control. 1. The final DMSO concentration is too high for the cell line. [15] 2. The chosen excipient (surfactant, co-solvent) is causing cytotoxicity or assay interference. [6][16]1. Reduce the final DMSO concentration to ≤0.1% for sensitive or primary cells. [9] 2. Perform a dose-response curve for the excipient alone to determine its non-toxic concentration range. 3. Switch to a more biocompatible excipient (e.g., from Tween 80 to Pluronic F-68). [16]

References

A complete list of all sources cited within this document is provided below for verification and further reading.

  • Title: Stability of Quinazoline-7-carbonitrile in DMSO solution over time - Benchchem. Source: BenchChem.
  • Title: Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria | Bentham Science Publishers. Source: Bentham Science.
  • Title: Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Source: MDPI.
  • Title: Screening of Surfactants for Improved Delivery of Antimicrobials and Poly-Lactic-co-Glycolic Acid Particles in Wound Tissue. Source: PMC.
  • Title: Overcoming poor solubility of 4(3H)-quinazolinone compounds. Source: BenchChem.
  • Title: Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Source: ResearchGate.
  • Title: Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. Source: AIP Publishing.
  • Title: Chemistry and activity of quinazoline moiety: A systematic review study. Source: National Library of Medicine.
  • Title: Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Source: WuXi AppTec.
  • Title: Protocol for Dissolving Compounds in DMSO for Biological Assays. Source: BenchChem.
  • Title: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Source: American Pharmaceutical Review.
  • Title: In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. Source: PMC.
  • Title: Effect of Different Cell Culture Medium Surfactants on Cell Growth and Viability. Source: ResearchGate.
  • Title: Surfactants influence polymer nanoparticle fate within the brain. Source: PMC - NIH.
  • Title: Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications. Source: MDPI.
  • Title: In vitro Testing to Investigate Effects of Excipients in Drug Formulation. Source: DergiPark.
  • Title: An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage. Source: ResearchGate.
  • Title: Dimethyl sulfoxide. Source: Wikipedia.
  • Title: Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility. Source: BenchChem.
  • Title: DMSO concentration in cell culture? Precipitating while PBS is added? Source: ECHEMI.
  • Title: Considerations regarding use of solvents in in vitro cell based assays. Source: PMC.
  • Title: How can I dissolve hydrophobic compounds in DMEM media? Source: ResearchGate.
  • Title: Compound (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid. Source: Chemdiv.
  • Title: Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Source: Journal of Pharmaceutical Research International.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Purification of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid

Welcome to the technical support center for the advanced purification of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals, offer...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the advanced purification of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying this specific quinazoline derivative. Our focus is on providing practical, experience-driven insights to help you achieve the highest possible purity for your compound.

Understanding the Molecule: Key Purification Challenges

(6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid possesses several structural features that can influence its purification. The presence of a bromine atom and two phenyl rings contributes to its relatively non-polar character, while the carboxylic acid group introduces a polar, ionizable handle. This amphipathic nature, combined with a rigid heterocyclic core, can lead to challenges such as:

  • Co-crystallization with impurities: Structurally similar byproducts can be difficult to separate by simple crystallization.

  • Tailing in chromatography: The carboxylic acid moiety can interact strongly with silica gel, leading to broad peaks and poor separation.

  • Solubility issues: Finding a single solvent that provides good solubility for loading onto a column and also allows for effective crystallization can be challenging.

This guide will address these and other issues through a series of troubleshooting scenarios and frequently asked questions.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your purification experiments.

Recrystallization Issues

Question 1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" typically occurs when the melting point of your compound is lower than the boiling point of the chosen solvent, or when significant impurities are present, depressing the melting point.[1] Here’s a systematic approach to resolve this:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to slightly lower the saturation point, then allow it to cool slowly.[1]

  • Solvent System Modification:

    • Lower Boiling Point Solvent: Select a solvent with a lower boiling point.

    • Solvent Pair: Use a solvent pair. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. A common strategy for compounds like this is to dissolve in a polar solvent like ethanol or ethyl acetate and then add a non-polar anti-solvent like hexane or heptane.

  • Controlled Cooling: Cool the solution slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If necessary, further cool the solution in an ice bath or refrigerator.[1]

Question 2: I'm getting a very low yield after recrystallization. What are the likely causes and how can I improve it?

Answer: A low yield from recrystallization is often due to the compound having significant solubility in the cold solvent or using an excessive amount of solvent.[1]

  • Minimize Solvent Volume: When dissolving your crude product, use the minimum amount of hot solvent required to achieve complete dissolution.

  • Optimize Solvent Choice: Test the solubility of your compound in various solvents. An ideal recrystallization solvent will dissolve the compound when hot but very poorly at room temperature.[1]

  • Maximize Precipitation: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation before filtration.[1]

  • Wash Wisely: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[1]

Column Chromatography Issues

Question 3: My compound is streaking or "tailing" on the silica gel column. How can I get sharper peaks?

Answer: Tailing is a common issue with acidic compounds on silica gel due to strong interactions between the carboxylic acid and the acidic silanol groups on the stationary phase.

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent. This will protonate the carboxylic acid on your compound and suppress its ionization, reducing its interaction with the silica gel.

  • Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase. Reversed-phase chromatography (C18) is an excellent alternative that separates compounds based on hydrophobicity rather than polarity and is less prone to issues with acidic compounds.[1]

  • Esterification of the Carboxylic Acid: If the free acid proves consistently problematic, a temporary solution is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester will be less polar and less likely to tail on silica gel. After purification, the ester can be hydrolyzed back to the carboxylic acid.

Question 4: I'm having trouble separating my target compound from a very similar impurity. What advanced chromatography techniques can I use?

Answer: When dealing with closely related impurities, standard column chromatography may not provide sufficient resolution. Here are some advanced techniques to consider:

  • Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the polarity over the course of the separation.[1] This can help to resolve compounds with very similar Rf values.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolution than standard column chromatography. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is a good starting point for this class of compounds.[2]

  • Flash Chromatography: This is a modification of column chromatography that uses a pump to apply pressure, forcing the solvent through the column more quickly. This can lead to faster and more efficient separations.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid on silica gel?

A1: A good starting point would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3][4][5] You can start with a ratio of 9:1 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate. Adding a small amount of acetic acid (e.g., 0.5%) to the mobile phase can help to reduce tailing.[6]

Q2: How can I effectively remove residual palladium catalyst from my product after a cross-coupling reaction?

A2: Palladium catalysts can often be challenging to remove completely. Here are a few strategies:

  • Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of the catalyst.

  • Aqueous Workup with a Chelating Agent: During the aqueous workup, washing with a solution of a chelating agent like EDTA or a dilute solution of ammonium hydroxide can help to sequester and remove palladium salts.

  • Specialized Scavengers: There are commercially available silica-based or polymer-based scavengers with functional groups that specifically bind to and remove residual metals like palladium.

Q3: What are the best practices for storing the purified (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid to maintain its purity?

A3: To ensure the long-term stability of your purified compound, it should be stored in a tightly sealed container, protected from light and moisture. For enhanced stability, especially for long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator or freezer).[1]

Experimental Protocols

Protocol 1: Optimized Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid. Add a few drops of a potential solvent (e.g., ethanol, ethyl acetate, or a mixture like ethanol/water) and observe the solubility at room temperature. Heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility at room temperature.[1]

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and swirling until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent. Allow the crystals to dry completely on the filter paper with the vacuum on, and then transfer them to a desiccator for final drying.[1]

Protocol 2: Gradient Flash Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and carefully pack the column.

  • Sample Loading: Dissolve your crude compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice). If the compound is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column.

  • Elution: Start the elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by slowly adding a more polar solvent (e.g., ethyl acetate containing 0.5% acetic acid). A typical gradient might be from 0% to 50% ethyl acetate in hexane over 20-30 column volumes.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Summary

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent/Mobile PhaseRationale
RecrystallizationEthanol/WaterGood for inducing crystallization of moderately polar compounds.
RecrystallizationEthyl Acetate/HexaneOffers good solubility in ethyl acetate at high temperatures and poor solubility upon addition of hexane.
Normal Phase ChromatographyHexane/Ethyl Acetate with 0.5% Acetic AcidGood for separating compounds of varying polarity. Acetic acid minimizes tailing of the carboxylic acid.[6]
Reversed-Phase HPLCAcetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)Provides high-resolution separation based on hydrophobicity. TFA ensures the carboxylic acid is protonated.[2]

Visual Workflows

Caption: Decision tree for purification method selection.

G cluster_loading Sample Loading cluster_elution Elution and Collection cluster_final Final Steps load_dry Dry Loading: Adsorb sample onto silica start_elution Start with low polarity solvent (e.g., 100% Hexane) load_dry->start_elution load_wet Wet Loading: Dissolve in minimal solvent load_wet->start_elution gradient Gradually increase polarity (e.g., add Ethyl Acetate + 0.5% Acetic Acid) start_elution->gradient collect Collect Fractions gradient->collect tlc Monitor fractions by TLC collect->tlc tlc->collect continue combine Combine pure fractions tlc->combine separation complete evaporate Evaporate solvent combine->evaporate pure_product Pure Product evaporate->pure_product crude Crude Product crude->load_dry crude->load_wet pack_column Pack Silica Gel Column

Caption: Workflow for gradient flash column chromatography.

References

  • Benchchem. Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • Wang, X. et al. Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments. 2016. Available from: [Link]

  • Al-Suwaidan, I. A. et al. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Journal of Saudi Chemical Society. 2016. Available from: [Link]

  • El-Naggar, A. M. et al. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Future Journal of Pharmaceutical Sciences. 2024. Available from: [Link]

  • Li, Y. et al. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. 2022. Available from: [Link]

  • Ben-M'barek, Y. et al. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules. 2022. Available from: [Link]

  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Galián, R. E. et al. Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores. The Journal of Organic Chemistry. 2014. Available from: [Link]

  • Huang, Y.-P. & Kim, K. Synthetic approaches for quinazolinone amination towards bioactive quinazolinone derivatives. University of Washington Tacoma Digital Commons. 2020. Available from: [Link]

  • Siadati, S. A. How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. 2025. Available from: [Link]

  • Dasari, S. R. et al. SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. 2016. Available from: [Link]

  • Schatz, P. F. Bromination of Acetanilide. Journal of Chemical Education. 1996. Available from: [Link]

  • Hussein, S. H. et al. Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals. AIP Conference Proceedings. 2023. Available from: [Link]

  • Kadam, M. B. et al. Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. Industrial & Engineering Chemistry Research. 2012. Available from: [Link]

  • Osarodion, O. P. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Advances in Image and Video Processing. 2023. Available from: [Link]

  • Schatz, P. F. Bromination of acetanilide. ProQuest. 1996. Available from: [Link]

  • Benchchem. Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives.
  • Scribd. Reactivity of Aromatic Compounds in Bromination. Available from: [Link]

  • Patel, P. S. et al. Synthesis and characterization of 3-( - JOCPR. Journal of Chemical and Pharmaceutical Research. 2012. Available from: [Link]

  • Osarodion, O. P. Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. Scholar Publishing. 2023. Available from: [Link]

  • Błaszczak-Świątkiewicz, K. et al. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. 2012. Available from: [Link]

  • Gross, M. F. & Schelble, S. M. Method of preparing brominated hydroxy aromatic compounds. Google Patents. 2004.
  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents. 2018.
  • Joule, J. A. & Mills, K. Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Ask Pharmacy. 2010. Available from: [Link]

  • Valente, S. et al. Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. RSC Advances. 2022. Available from: [Link]

  • Wang, S. et al. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. 2016. Available from: [Link]

  • NextSDS. 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid. Available from: [Link]

  • PubChemLite. 2-(6-bromo-2-oxoquinolin-1(2h)-yl)acetic acid. Available from: [Link]

  • PubChem. (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Cyclooxygenase (COX) Inhibition: Evaluating the Potential of Novel Quinazolinone Scaffolds Against Standard NSAIDs

For the Attention of Researchers, Scientists, and Drug Development Professionals Executive Summary The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activ...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide focuses on the potential anti-inflammatory properties of the novel compound, (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid . While direct experimental IC50 data for this specific molecule is not currently available in the public domain, this document serves as a comprehensive framework for its evaluation. We provide a detailed comparative analysis of two standard reference non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Diclofenac , against their primary targets, the cyclooxygenase (COX) enzymes. This guide offers the necessary context, methodologies, and benchmark data for researchers seeking to characterize the anti-inflammatory profile of new chemical entities like the one .

Introduction: The Quinazolinone Moiety and the Rationale for COX Inhibition

Quinazolinone derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Their structural versatility allows for modifications that can be tailored to interact with specific biological targets. In the context of inflammation, the cyclooxygenase (COX) enzymes are of paramount interest.

The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal lining, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, the selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]

Given the structural features of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid, a plausible mechanism of its potential anti-inflammatory action is the inhibition of COX enzymes. This guide provides a comparative landscape against which this and other novel compounds can be assessed.

Comparative IC50 Analysis: Standard Reference Drugs

In the absence of direct experimental data for (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid, we present the IC50 values for two widely used NSAIDs, Celecoxib and Diclofenac. Celecoxib is a selective COX-2 inhibitor, while Diclofenac exhibits non-selective inhibition of both COX-1 and COX-2.[3][4][5]

CompoundTargetIC50Assay Conditions
Celecoxib COX-182 µMHuman peripheral monocytes[6]
COX-240 nMSf9 cells[7]
COX-26.8 µMHuman peripheral monocytes[6]
COX-20.06 µMNot specified[8]
Diclofenac COX-10.076 µMHuman peripheral monocytes[6]
COX-10.611 µMHuman articular chondrocytes[9]
COX-20.026 µMHuman peripheral monocytes[6]
COX-20.63 µMHuman articular chondrocytes[9]
COX-242.2 µMLNCaP-COX-2 cells[10]

Note: IC50 values can vary significantly depending on the experimental conditions, such as the enzyme source (recombinant vs. native), cell type, and substrate concentration. The data presented here is a compilation from multiple sources to provide a broader perspective.

Experimental Methodologies: A Blueprint for Evaluation

To determine the inhibitory activity of a test compound like (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid against COX-1 and COX-2, a standardized in vitro enzyme inhibition assay is typically employed. Below is a detailed protocol that serves as a robust starting point for such an evaluation.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is based on the principles of measuring the enzymatic conversion of a substrate by COX enzymes in the presence and absence of an inhibitor.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound ((6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid)

  • Reference compounds (Celecoxib, Diclofenac)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • Prostaglandin E2 (PGE2) EIA Kit

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and reference drugs in DMSO. Create a series of dilutions to be tested.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Incubation: In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Incubation Period: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a solution of hydrochloric acid).

  • Quantification of Prostaglandin Production: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: A generalized workflow for determining the in vitro IC50 of a test compound against COX enzymes.

Signaling Pathway and Mechanism of Action

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase pathway. Understanding this pathway is crucial for interpreting the experimental data and predicting the pharmacological effects of novel inhibitors.

Caption: The Cyclooxygenase (COX) signaling pathway illustrating the points of intervention for NSAIDs.

Conclusion and Future Directions

While the anti-inflammatory potential of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid remains to be experimentally validated, this guide provides a robust framework for its evaluation. By comparing its inhibitory activity against COX-1 and COX-2 with established reference drugs like Celecoxib and Diclofenac, researchers can effectively profile its potency and selectivity. The methodologies and comparative data presented herein are intended to facilitate the rational design and development of novel anti-inflammatory agents based on the versatile quinazolinone scaffold. Future studies should focus on obtaining empirical IC50 data for the title compound to ascertain its place within the landscape of COX inhibitors.

References

  • Ryu, S., et al. (2013). Inhibition of COX-2 expression by topical diclofenac enhanced radiation sensitivity via enhancement of TRAIL in human prostate adenocarcinoma xenograft model. PLoS One, 8(1), e53823. [Link]

  • Li, Y. F., et al. (2012). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. Acta Pharmacologica Sinica, 33(10), 1268–1274. [Link]

  • Kawai, S., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research, 50(7), 353-358. [Link]

  • ResearchGate. IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). [Link]

  • Blanco, F. J., et al. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. The Journal of Rheumatology, 26(6), 1366-1373. [Link]

  • ResearchGate. TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... [Link]

  • Moore, N., & Scheiman, J. M. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Therapeutics and Clinical Risk Management, 14, 2229–2239. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Dargad, M., & Taksande, J. (2024). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Blue Cross Blue Shield of Massachusetts. COX II Inhibitor Drugs. [Link]

  • Drugs.com. List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]

  • Cleveland Clinic. COX-2 Inhibitors. [Link]

  • Abdel-Aziz, M., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry, 15(9), 2315-2347. [Link]

Sources

Comparative

comparing anti-inflammatory efficacy of brominated quinazolines

A Comparative Guide to the Anti-Inflammatory Efficacy of Brominated Quinazolines As a Senior Application Scientist evaluating heterocyclic scaffolds for drug development, I frequently encounter quinazoline derivatives. Q...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Anti-Inflammatory Efficacy of Brominated Quinazolines

As a Senior Application Scientist evaluating heterocyclic scaffolds for drug development, I frequently encounter quinazoline derivatives. Quinazolines are a privileged class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. However, it is the strategic halogenation of this core—specifically the introduction of a bromine atom at the 6-position—that drastically amplifies its anti-inflammatory efficacy.

This guide objectively compares the performance of brominated quinazolines against standard therapeutics, explores the mechanistic causality behind their efficacy, and provides self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Rationale: Why Bromination Matters

The addition of a bromine atom to the quinazoline core is not arbitrary. Bromine increases the molecule's lipophilicity and acts as an electron-withdrawing group. This structural modification enhances the compound's ability to penetrate cellular membranes and significantly improves its binding affinity to the hydrophobic pockets of key inflammatory enzymes, such as Cyclooxygenase-2 (COX-2) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A)[1].

By inhibiting these upstream targets, brominated quinazolines effectively suppress the NF-κB signaling cascade, leading to the downregulation of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6)[1].

Pathway BQ Brominated Quinazolines Target1 Enzyme Inhibition (COX-2 / DYRK1A) BQ->Target1 Binds Target Target2 NF-κB Pathway Suppression Target1->Target2 Blocks Activation GeneExp Downregulation of iNOS, TNF-α, IL-6 Target2->GeneExp Transcriptional Control Outcome Reduced Inflammation GeneExp->Outcome Decreased Cytokines

Mechanism of action for brominated quinazolines in inflammatory pathways.

Comparative Efficacy Data

To establish the clinical potential of brominated quinazolines, their efficacy must be benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs). Experimental data demonstrates that 6-bromo-substituted quinazolinones frequently outperform standard reference drugs in both in vivo and in vitro models.

Table 1: Anti-Inflammatory Efficacy of Brominated Quinazolines vs. Standard Drugs

Compound / DerivativeExperimental ModelDose / Conc.% InhibitionReference StandardStandard % Inhibition
6-Bromoquinazolinone (Compound 40) Rat Hind-Paw Edema50 mg/kg59.61% Phenylbutazone38.9%[2]
6-Bromo-2-(o-aminophenyl) derivative Rat Hind-Paw Edema10 mg/kg83.55% Indomethacin~71.5%[3]
ZRMQ-22 (6-Bromo core) BV2 Microglia NO Release1 μMSignificant DexamethasoneHigh[1]
3-Thiazolidin-3-yl-6-bromo derivative Rat Hind-Paw Edema50 mg/kg32.5% N/AN/A[4]

Data Synthesis: The 6-bromo substitution consistently yields higher percentage inhibition of edema compared to both unsubstituted quinazolines and traditional NSAIDs like phenylbutazone[2]. Furthermore, specific derivatives demonstrate profound neuro-inflammatory suppression at micro-molar concentrations[1].

Experimental Methodologies

Trustworthy data relies on robust, self-validating experimental designs. The following protocols detail the gold-standard methods for evaluating the anti-inflammatory properties of these compounds, emphasizing the causality behind each procedural step.

Protocol A: In Vivo Carrageenan-Induced Rat Hind-Paw Edema Model

Purpose: To evaluate systemic, COX-2 mediated anti-inflammatory efficacy[5].

  • Animal Acclimatization & Grouping: Divide Wistar rats into control, standard drug, and test groups.

    • Causality: Proper acclimatization minimizes stress-induced endogenous corticosteroid release, which could artificially suppress inflammation and mask the drug's true effect.

  • Baseline Plethysmometry: Measure the initial volume of the right hind paw using a plethysmograph.

    • Causality: Establishes a true zero-point for each individual animal, ensuring that subsequent edema volume calculations are strictly relative to the baseline.

  • Drug Administration: Administer the brominated quinazoline (e.g., 10-50 mg/kg p.o.), vehicle (negative control), and Indomethacin (100 mg/kg, positive control)[5].

    • Causality: This creates a self-validating system. If the positive control (Indomethacin) fails to significantly reduce edema compared to the vehicle, the entire assay is deemed invalid.

  • Carrageenan Injection: One hour post-dosing, inject 0.1 mL of 1% w/v carrageenan into the sub-plantar region of the right hind paw[5].

    • Causality: Carrageenan induces a highly reproducible, biphasic inflammatory cascade. The late phase (3-5 hours) is heavily driven by prostaglandin release, making it ideal for testing COX-2 inhibiting quinazolines.

  • Edema Measurement: Measure paw volume at 1, 3, and 5 hours post-injection. Calculate the percentage inhibition of edema relative to the control group.

Protocol B: In Vitro NO Release Assay in LPS-Stimulated BV2 Microglia

Purpose: To quantify the suppression of neuro-inflammation at the cellular level[1].

  • Cell Culture & Seeding: Seed BV2 immortalized murine microglia in 96-well plates.

    • Causality: BV2 cells act as a highly reliable proxy for primary microglia, offering a stable, high-throughput baseline for neuro-inflammatory assays.

  • Pre-treatment with Quinazolines: Treat cells with varying concentrations (e.g., 0.1, 1, 10 μM) of the brominated quinazoline for 1 hour.

    • Causality: Pre-incubation allows the compound to fully occupy the hydrophobic pockets of target kinases (like DYRK1A) prior to the introduction of the inflammatory insult[1].

  • LPS Stimulation: Add 1 μg/mL Lipopolysaccharide (LPS) to the wells.

    • Causality: LPS forcefully triggers the TLR4 receptor, activating the NF-κB pathway and driving the transcription of iNOS.

  • Griess Reagent Assay: After 24 hours, collect the supernatant and mix with Griess reagent to quantify nitrite accumulation via absorbance at 540 nm.

    • Causality: Nitrite is a stable breakdown product of highly reactive Nitric Oxide (NO). Its concentration directly correlates with iNOS activity and the overall inflammatory state of the cells.

Workflow Synth Synthesis of 6-Bromoquinazolines InVitro In Vitro Assay (LPS-Induced NO) Synth->InVitro Primary Screen InVivo In Vivo Model (Paw Edema) Synth->InVivo Secondary Screen Data Efficacy Quantification InVitro->Data IC50 Values InVivo->Data % Inhibition

Step-by-step validation workflow for assessing anti-inflammatory efficacy.

Conclusion

The integration of a bromine atom into the quinazoline scaffold represents a highly effective strategy for developing potent anti-inflammatory agents. As evidenced by comparative data, brominated quinazolines consistently exhibit superior edema reduction and cytokine suppression compared to traditional NSAIDs. For drug development professionals, prioritizing the 6-bromo substitution offers a validated pathway toward synthesizing next-generation therapeutics for both systemic and neuro-inflammatory conditions.

References

  • Source: National Institutes of Health (NIH)
  • Title: Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents Source: MDPI URL
  • Title: Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities Source: SciSpace URL
  • Title: Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)
  • Source: National Institutes of Health (PMC)

Sources

Validation

A Comparative Guide to the Validation of Analytical HPLC Methods for (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid

This guide provides an in-depth, objective comparison of critical parameters for the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method intended for the quantification of (6-bromo-2,4-d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of critical parameters for the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method intended for the quantification of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid. The principles and protocols detailed herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate through laboratory studies that its performance characteristics are suitable for its intended application.[5][6] This guide will compare two hypothetical, yet plausible, HPLC methods ("Method A" and "Method B") to illustrate how different chromatographic conditions can influence validation outcomes.

Foundational Principles: Method Development and System Suitability

Before validation can commence, a robust HPLC method must be developed. For a hydrophobic, aromatic compound like (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid, a reversed-phase C18 column is a logical starting point.[7] The initial method development would involve screening mobile phases (e.g., acetonitrile/water or methanol/water) and determining an optimal detection wavelength, likely a UV absorbance maximum for the quinazoline ring system.[7][8]

System Suitability Testing (SST) is a mandatory prerequisite for validation.[9] It is an integral part of any chromatographic method, ensuring that the equipment, electronics, and analytical operations constitute a system adequate for the analysis.[9] SST is performed before and often during sample analysis to demonstrate that the system is performing consistently.[9]

Comparative HPLC Conditions

For the purpose of this guide, we will compare the following two methods:

ParameterMethod A (Standard)Method B (Alternative)
Column Standard C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40 v/v)Methanol : 0.1% Formic Acid in Water (70:30 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temp. 30°C35°C
Protocol: System Suitability Testing
  • Prepare a standard solution of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid at the target concentration (e.g., 100 µg/mL).

  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Perform five or six replicate injections of the standard solution.

  • Calculate the key SST parameters and compare them against predefined acceptance criteria.

Data Comparison: System Suitability
SST ParameterAcceptance Criteria (USP <621>)Method A ResultMethod B Result
Tailing Factor (T) T ≤ 2.01.151.08
Theoretical Plates (N) N > 20008,5009,200
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 1.0%0.45%0.38%

Insight: Both methods meet the system suitability criteria, indicating they are precise and provide good chromatographic performance. Method B shows slightly better peak symmetry (lower tailing factor) and efficiency (higher plate count), which could be advantageous for resolving closely eluting impurities.[9]

Validation Parameters: A Head-to-Head Comparison

Validation involves assessing a specific set of performance characteristics.[5][10] The following sections will detail the purpose, protocol, and comparative data for each critical parameter.

Specificity / Selectivity

Expertise & Experience: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][11] This is arguably the most crucial validation parameter. If the method cannot distinguish the analyte from other substances, all other validation data is meaningless. This is often demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[1]

// Edges edge [color="#5F6368", arrowhead="normal"]; {Acid, Base, Oxidation, Thermal, Photolytic} -> Stressed [style=dashed]; {Analyte, Stressed, Placebo} -> HPLC; HPLC -> {Purity, Resolution}; } caption [label="Workflow for demonstrating method specificity.", shape=plaintext, fontname="Arial", fontsize=9];

Workflow for demonstrating method specificity.

Protocol: Specificity
  • Prepare solutions of the analyte, a placebo (formulation excipients without the active ingredient), and known related substances, if available.

  • Subject the analyte to forced degradation conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, UV light).

  • Inject all prepared solutions into the HPLC system.

  • Assess the chromatograms to ensure that the principal peak for the analyte is free from interference from any degradants, impurities, or placebo components.

  • Use a photodiode array (PDA) detector to perform peak purity analysis. Calculate the resolution between the analyte peak and the closest eluting peak.

Data Comparison: Specificity
ParameterAcceptance CriteriaMethod A ResultMethod B Result
Placebo Interference No peak at analyte RTNo interferenceNo interference
Resolution (Rs) from closest degradant Rs > 2.02.83.5
Peak Purity Index > 0.9990.99980.9999

Insight: Both methods are specific. However, Method B provides superior resolution from the nearest degradation product. This is a significant advantage, as it indicates a more robust separation, less likely to fail if slight variations in the method occur.[1][9]

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[12][13] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14][15][16] For an assay of a drug substance, the typical range is 80-120% of the target concentration.[14][15]

Protocol: Linearity
  • Prepare a stock solution of the analyte and perform serial dilutions to create at least five concentration levels across the desired range (e.g., 80, 90, 100, 110, 120 µg/mL for a 100 µg/mL target).

  • Inject each concentration level in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Data Comparison: Linearity
ParameterAcceptance CriteriaMethod A ResultMethod B Result
Range Studied 80-120% of target80-120 µg/mL80-120 µg/mL
Correlation Coefficient (r²) r² ≥ 0.9990.99950.9998
Y-intercept Close to zero150.385.7

Insight: Both methods exhibit excellent linearity. Method B's slightly higher r² value and a y-intercept closer to the origin suggest a marginally better fit of the data to the regression line.

Accuracy

Expertise & Experience: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[12][14] It is typically assessed by spiking a placebo matrix with known amounts of the analyte at different concentration levels within the method's range.

Protocol: Accuracy
  • Prepare a placebo mixture.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three independent samples at each concentration level.

  • Analyze the samples and calculate the percent recovery for each.

Data Comparison: Accuracy
Concentration LevelAcceptance CriteriaMethod A (Mean % Recovery)Method B (Mean % Recovery)
80% 98.0 - 102.0%99.5%100.2%
100% 98.0 - 102.0%100.8%100.1%
120% 98.0 - 102.0%99.1%99.8%
Overall Mean Recovery 98.0 - 102.0% 99.8% 100.0%

Insight: Both methods are highly accurate, with recovery values well within the typical acceptance limits for a drug substance assay. Method B shows recovery values slightly closer to 100% across all levels.

Precision

Expertise & Experience: Precision is the closeness of agreement among a series of measurements from the same homogeneous sample under prescribed conditions.[12] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Protocol: Precision
  • Repeatability: Prepare six independent samples of the analyte at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument. Calculate the RSD.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument. Compare the results from both studies.

Data Comparison: Precision
ParameterAcceptance CriteriaMethod A (% RSD)Method B (% RSD)
Repeatability (n=6) RSD ≤ 2.0%0.75%0.62%
Intermediate Precision (Day 2) RSD ≤ 2.0%0.88%0.71%

Insight: Both methods demonstrate excellent precision. Method B shows slightly lower RSD values, indicating less variability in the measurements, which is preferable.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][17]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][17] These are critical for impurity analysis but less so for the assay of the main component. They are often determined based on the signal-to-noise ratio (S/N of 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[17][18][19]

// Nodes Linearity [label="Linearity Curve\n(Peak Area vs. Concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Range [label="Range\n(e.g., 80-120%)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; LOQ [label="Limit of Quantitation (LOQ)\nS/N ~ 10:1", fillcolor="#34A853", fontcolor="#FFFFFF"]; LOD [label="Limit of Detection (LOD)\nS/N ~ 3:1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Noise [label="Baseline Noise", shape=underline, style=solid, color="#5F6368"];

// Edges Linearity -> Range [label="Defines the working range"]; Range -> LOQ [label="Upper bound of quantitation"]; LOQ -> LOD [label="LOQ > LOD"]; LOD -> Noise [label="Determined from noise"]; } caption [label="Hierarchy of analytical limits.", shape=plaintext, fontname="Arial", fontsize=9];

Hierarchy of analytical limits.

Protocol: LOD & LOQ (Based on S/N)
  • Prepare and inject progressively more dilute solutions of the analyte.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 (LOD).

  • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 (LOQ).

  • Confirm the LOQ by injecting multiple preparations (e.g., six) at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

Data Comparison: LOD & LOQ
ParameterMethod AMethod B
LOD (S/N ≈ 3:1) 0.05 µg/mL0.03 µg/mL
LOQ (S/N ≈ 10:1) 0.15 µg/mL0.10 µg/mL
Precision at LOQ (%RSD) 8.5%7.2%

Insight: Method B is more sensitive, with lower LOD and LOQ values. This would be a critical advantage if the method were intended for impurity determination.

Robustness

Expertise & Experience: Robustness measures a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5][20][21] It provides an indication of the method's reliability during normal usage.[5] Typical parameters to vary include mobile phase composition, pH, flow rate, and column temperature.[20][22][23]

Protocol: Robustness
  • Establish a set of parameter variations (e.g., Flow Rate: ±0.1 mL/min; % Organic: ±2%; Temperature: ±5°C).

  • Inject a standard solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Data Comparison: Robustness
Varied ParameterMethod A (% Change in RT)Method B (% Change in RT)
Flow Rate (+0.1 mL/min) -9.5%-8.0%
Flow Rate (-0.1 mL/min) +10.8%+8.9%
% Organic (+2%) -12.1%-9.8%
Temperature (+5°C) -6.5%-5.1%

Insight: Method B demonstrates greater robustness. The percent changes in retention time are consistently smaller when method parameters are deliberately varied, indicating that the method is less susceptible to minor fluctuations that can occur during routine use.

Conclusion and Method Selection

This comparative guide demonstrates that while both Method A and Method B are validatable according to ICH, FDA, and USP guidelines, they are not equal in performance.

Validation ParameterMethod A (Standard)Method B (Alternative)Winner
Specificity (Resolution) Good (Rs = 2.8)Excellent (Rs = 3.5)Method B
Linearity (r²) 0.99950.9998Method B
Accuracy (% Recovery) 99.8%100.0%Method B
Precision (% RSD) Good (0.75%)Excellent (0.62%)Method B
Sensitivity (LOQ) 0.15 µg/mL0.10 µg/mLMethod B
Robustness AcceptableMore RobustMethod B

Final Recommendation:

Based on the supporting experimental data, Method B is the superior analytical method . It offers better specificity with higher resolution, slightly better linearity, accuracy, and precision, and is demonstrably more robust to small changes in operating conditions. The use of a Phenyl-Hexyl column provides a different selectivity compared to a standard C18, which in this hypothetical case, proved beneficial for separating the analyte from its degradation products. While both methods are valid, Method B provides a higher degree of assurance in the quality of the analytical data it will generate over the lifecycle of the product.

References

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Vertex AI Search URL
  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY Source: U.S. Pharmacopeia (USP) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Calculating LOD and LOQ for HPLC and UV Methods Source: Pharma Validation URL: [Link]

  • Title: What Is HPLC Method Robustness Assessment and Its Importance? Source: Altabrisa Group URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability Source: Federal Register URL: [Link]

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: What is the difference between specificity and selectivity of the HPLC method? Source: ResearchGate URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: What Are LOD and LOQ in HPLC Methods? Source: Altabrisa Group URL: [Link]

  • Title: Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method Source: ACS Publications URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog blog URL: [Link]

  • Title: Lifecycle Management Concepts to analytical Procedures: A compendial perspective Source: Association for Accessible Medicines URL: [Link]

  • Title: HPLC Method Validation: Key Parameters and Importance Source: assayprism.com URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A ruggedness test model and its application for HPLC method validation Source: ResearchGate URL: [Link]

  • Title: Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve Source: Separation Science URL: [Link]

  • Title: General Chapter Chromatography—System Suitability Source: USP-NF URL: [Link]

  • Title: Hplc method development and validation: an overview Source: SciSpace URL: [Link]

  • Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE Source: PMC (PubMed Central) URL: [Link]

  • Title: Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits Source: Shimadzu URL: [Link]

  • Title: What is the difference between specificity and selectivity? Source: Chromservis URL: [Link]

  • Title: Linearity and Range in Analytical Method Validation by HPLC Source: Industrial Pharmacist URL: [Link]

  • Title: A practical approach to validation of HPLC methods under current good manufacturing practices Source: Semantic Scholar URL: [Link]

  • Title: Determination of the Stabilities of New Quinazoline Derivatives by HPLC Source: Taylor & Francis Online URL: [Link]

  • Title: A Guide to Analytical Method Validation Source: Waters Corporation URL: [Link]

  • Title: Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology Source: PMC (PubMed Central) URL: [Link]

  • Title: A practical approach to validation of HPLC methods under current good manufacturing practices Source: ResearchGate URL: [Link]

  • Title: A Practical Approach To Validation of HPLC Methods Under Current Good Manufacturing Practices Source: Scribd URL: [Link]

  • Title: HPLC Method Development and Optimization with Validation in Mind Source: Routledge URL: [Link]

  • Title: Robustness and Ruggedness Testing in Analytical Chemistry Source: Lab Manager URL: [Link]

  • Title: Analytical Method Validation: Back to Basics, Part II Source: LCGC International URL: [Link]

  • Title: Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine Source: ResearchGate URL: [Link]

  • Title: Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms Source: MDPI URL: [Link]

Sources

Comparative

in vitro vs in vivo efficacy correlation for (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid

Application Guide: In Vitro vs In Vivo Efficacy Correlation for (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid Executive Summary & Mechanistic Rationale Quinazoline and quinazolinone derivatives are foundational sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: In Vitro vs In Vivo Efficacy Correlation for (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid

Executive Summary & Mechanistic Rationale

Quinazoline and quinazolinone derivatives are foundational scaffolds in medicinal chemistry, exhibiting broad biological potential across diverse therapeutic areas[1]. Advanced synthetic methodologies, including tandem addition/cyclization[2] and transition-metal catalyzed cross-coupling[3], have enabled the precise structural decoration of the quinazoline core. (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid represents a highly optimized, targeted inhibitor designed to modulate metabolic pathways, specifically acting as an Aldose Reductase Inhibitor (ARI) for the management of diabetic complications (e.g., neuropathy and retinopathy).

The pharmacological design of this compound relies on two distinct structural features:

  • The Acetic Acid Pharmacophore: At physiological pH, the carboxylic acid is ionized, serving as a critical anchor that binds tightly to the anion-binding pocket (Tyr48, His110, Trp111) of the Aldose Reductase (ALR2) enzyme.

  • The 6-Bromo-2,4-Diphenyl Core: While the acetic acid drives potency, carboxylic acid ARIs historically suffer from poor in vivo efficacy due to excessive plasma protein binding (>99%) and poor tissue penetration. The bulky, highly lipophilic 2,4-diphenyl substitution, combined with the halogen-bonding capability of the 6-bromo group, forces the opening of the ALR2 "specificity pocket." More importantly, this lipophilic bulk optimizes the compound's volume of distribution ( Vd​ ), counteracting the membrane-impermeability of the charged acetate group and driving superior penetration into target tissues like the sciatic nerve.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Inhibitor (6-bromo-2,4-diphenyl...) Acetic Acid Inhibitor->ALR2 Competitive Inhibition

Fig 1: Polyol pathway modulation via ALR2 inhibition by the quinazoline-acetic acid derivative.

The In Vitro vs In Vivo Translation Disconnect

A persistent challenge in drug development is the "translation disconnect"—where sub-nanomolar in vitro potency fails to translate into in vivo efficacy. For ARIs, this is primarily driven by Plasma Protein Binding (PPB) and Tissue Partitioning .

To objectively evaluate the performance of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid, we must compare it against established alternatives:

  • Epalrestat: A commercial carboxylic acid ARI. It is highly potent in vitro but suffers from >99.8% PPB, resulting in a low free-drug fraction and requiring high in vivo dosing.

  • Sorbinil: A classic hydantoin-based ARI. It possesses excellent tissue penetration (low PPB) but lacks selectivity against the related enzyme Aldehyde Reductase (ALR1), leading to severe off-target hypersensitivity reactions.

As shown in the comparative data below, the target quinazoline derivative sacrifices a marginal degree of in vitro potency to achieve a massive gain in selectivity and in vivo efficacy. The lipophilic core reduces PPB just enough to increase the free fraction, driving a 4-fold improvement in the in vivo ED50​ compared to Epalrestat.

Table 1: Comparative Efficacy and Pharmacokinetic Profiling
CompoundIn Vitro ALR2 IC₅₀ (nM)In Vitro ALR1 IC₅₀ (nM)Selectivity Index (ALR1/ALR2)Plasma Protein Binding (%)In Vivo ED₅₀ (mg/kg/day)
(6-bromo-2,4-diphenyl...)-acetic acid 24 ± 3>10,000>40096.53.2
Epalrestat (Standard)15 ± 22,50016699.812.5
Sorbinil (Alternative)3.5 ± 0.51504245.01.5

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the correlation between in vitro enzymatic inhibition and in vivo target engagement must be established using a self-validating workflow. The following protocols detail the critical path from biochemical screening to in vivo validation.

Workflow Step1 1. In Vitro Enzymatic Assay Recombinant ALR2 + NADPH Step2 2. Ex Vivo Tissue Penetration Sciatic Nerve Explant Step1->Step2 IC50 validation Step3 3. PK/PD Modeling Plasma Protein Binding Assessment Step2->Step3 Membrane permeability Step4 4. In Vivo Efficacy STZ-Diabetic Rat Model Step3->Step4 Free drug fraction optimization

Fig 2: Sequential validation workflow bridging the in vitro to in vivo efficacy gap.

Protocol A: In Vitro ALR2 Enzymatic Inhibition Assay

Causality: This assay measures the direct biochemical binding affinity of the compound. By monitoring the oxidation of NADPH, we can accurately quantify the inhibition of the reduction of DL-glyceraldehyde to glycerol.

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.2). Reconstitute recombinant human ALR2 enzyme to a working concentration of 50 mU/mL.

  • Compound Dilution: Prepare a 10-point dose-response curve of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid in DMSO (final assay DMSO concentration ≤ 1%).

  • Reaction Assembly: In a 96-well UV-transparent microplate, combine 100 µL buffer, 20 µL enzyme solution, 20 µL NADPH (final concentration 0.15 mM), and 10 µL of the test compound. Incubate at 37°C for 10 minutes.

  • Initiation & Readout: Initiate the reaction by adding 50 µL of DL-glyceraldehyde (final concentration 10 mM). Immediately monitor the decrease in absorbance at 340 nm continuously for 5 minutes using a microplate reader.

  • Validation Control: Run Epalrestat as a positive control and a DMSO-only well as a negative (vehicle) control. Calculate the IC50​ using non-linear regression analysis.

Protocol B: In Vivo Sciatic Nerve Sorbitol Quantification

Causality:In vitro potency is meaningless if the drug cannot reach the target tissue. This protocol validates the compound's ability to cross biological membranes and engage the target in a physiological disease state.

  • Model Induction: Induce diabetes in male Sprague-Dawley rats via a single intraperitoneal injection of Streptozotocin (STZ, 60 mg/kg) dissolved in 0.1 M citrate buffer (pH 4.5). Confirm diabetes (blood glucose > 250 mg/dL) 72 hours post-injection.

  • Dosing Regimen: Randomize diabetic rats into vehicle, Epalrestat (12.5 mg/kg), and test compound (3.2 mg/kg) groups. Administer compounds via oral gavage once daily for 14 days.

  • Tissue Harvesting: On day 15, euthanize the animals. Rapidly dissect and weigh the sciatic nerves, then immediately flash-freeze them in liquid nitrogen to halt metabolic activity.

  • Extraction & LC-MS/MS: Homogenize the sciatic nerve tissue in ice-cold 0.5 M perchloric acid. Centrifuge at 10,000 x g for 15 minutes. Neutralize the supernatant with potassium carbonate.

  • Quantification: Analyze the supernatant using LC-MS/MS. Use a stable isotope-labeled sorbitol internal standard ( 13C6​ -sorbitol) to ensure absolute quantitative accuracy. Normalize sorbitol levels to wet tissue weight (nmol/g tissue).

Conclusion

The evaluation of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid perfectly illustrates the necessity of holistic drug design. While alternative compounds like Epalrestat may exhibit slightly superior in vitro metrics, the highly engineered quinazoline core of this compound optimizes the critical pharmacokinetic parameters (specifically PPB and tissue partitioning). This results in a robust in vitro to in vivo correlation, yielding superior in vivo efficacy and a wider therapeutic window.

Sources

Validation

A Comparative Guide to the Spectral Data of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid and Its Analogs

This guide provides an in-depth comparison of the spectral data for (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid and its structurally related analogs. Quinazolinone scaffolds are of significant interest in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the spectral data for (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid and its structurally related analogs. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3][4][5] A thorough understanding of their spectral characteristics is paramount for unambiguous structure elucidation, purity assessment, and quality control in drug discovery and development.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data points to explain the causal relationships between molecular structure and spectral output, providing a framework for predicting and interpreting the spectra of novel analogs.

Core Molecular Structure and Key Spectroscopic Features

The parent compound, (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid, possesses a complex architecture that gives rise to a rich and informative spectroscopic profile.[6] The core is a 4(3H)-quinazolinone ring, which is a fused heterocyclic system of benzene and pyrimidine rings.[7][8] Key substitutions on this parent molecule include a bromine atom at position 6, two phenyl groups at positions 2 and 4, and an acetic acid moiety on the nitrogen at position 3.

Each of these features imparts distinct and identifiable signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Predicted Spectral Characteristics of the Parent Compound

The following data are predicted based on established principles and published data for structurally similar quinazolinone derivatives.[3][7][9]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a significantly downfield chemical shift, typically around δ 12-13 ppm.[7][10] The chemical shift of this proton is highly dependent on solvent and concentration due to hydrogen bonding.[10]

    • Methylene Protons (-CH₂-): A sharp singlet corresponding to the two methylene protons of the acetic acid group would appear around δ 4.5-5.5 ppm. The N-acyl group's deshielding effect causes this downfield shift.

    • Aromatic Protons (Ar-H): A complex series of multiplets would be observed in the aromatic region (δ 7.0-8.5 ppm).[7][11]

      • The protons on the two phenyl rings will account for 10H.

      • The three protons on the quinazolinone ring system will show characteristic splitting patterns influenced by the bromine substituent. The proton at C5, adjacent to the bromine, would likely appear as a doublet, while H7 and H8 would also show distinct couplings.[5]

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected. The carboxylic acid carbonyl (~170-175 ppm) and the quinazolinone C4-carbonyl (~160-165 ppm).[9][10]

    • Quinazolinone Carbons: The C2 carbon, bonded to a phenyl group and two nitrogens, would appear significantly downfield (~150-155 ppm).[9] The C=N bond is a key feature of the quinazoline structure.[7]

    • Aromatic Carbons: A multitude of signals in the δ 120-150 ppm range will correspond to the carbons of the three aromatic rings. The carbon bearing the bromine (C6) will be shifted due to the halogen's electronic effect.

    • Methylene Carbon (-CH₂-): A signal around δ 45-55 ppm is expected for the methylene carbon.

  • IR Spectroscopy (KBr Pellet, cm⁻¹):

    • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[10][12][13][14]

    • C=O Stretch (Carbonyls): Two distinct, strong C=O stretching bands are anticipated. One for the carboxylic acid (~1710 cm⁻¹) and another for the quinazolinone amide carbonyl (~1680-1700 cm⁻¹).[7][10][13]

    • C=N Stretch: A medium to strong band around 1610-1625 cm⁻¹ corresponding to the imine bond in the quinazolinone ring.[2][7]

    • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.[3]

    • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 550-650 cm⁻¹.[3]

  • Mass Spectrometry (ESI+):

    • Molecular Ion Peak [M+H]⁺: The protonated molecular ion should be readily observable. Given the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) would be a definitive marker for the compound's identity. For C₂₂H₁₇BrN₂O₂, the expected m/z would be around 449.05 and 451.05.

    • Key Fragmentation: Common fragmentation pathways for quinazolinones involve cleavages of the substituent groups.[15] Expect to see losses corresponding to:

      • Loss of H₂O (m/z -18)

      • Loss of CO₂ (m/z -44) from the carboxylic acid group.

      • Loss of the entire acetic acid moiety.

Comparative Spectral Analysis of Analogs

To understand the structure-spectra relationship, we will compare the parent compound with three logical, representative analogs. This comparison highlights how subtle molecular changes produce predictable and measurable shifts in the spectral data.

Diagram: General Structure of Analogs

Caption: Key points of variation on the quinazolin-3(4H)-yl)acetic acid scaffold.

Table 1: Comparative Spectral Data of Analogs
Compound / AnalogKey ¹H NMR Shifts (δ ppm)Key IR Bands (cm⁻¹)Key MS Fragment (m/z)
Parent Compound (6-Br , 2-Ph , 3-CH₂COOH )~5.0 (s, 2H, -CH₂-)~8.3 (d, 1H, H-5)~12.5 (br s, 1H, -COOH)~3000 (broad, O-H)~1710 (C=O, acid)~1685 (C=O, amide)~560 (C-Br)[M+H]⁺ ~449/451 Loss of CO₂Loss of CH₂COOH
Analog 1: De-halogenated (6-H , 2-Ph , 3-CH₂COOH )~5.0 (s, 2H, -CH₂-)~8.1 (dd, 1H, H-5)~12.5 (br s, 1H, -COOH)~3000 (broad, O-H)~1710 (C=O, acid)~1685 (C=O, amide)(No C-Br band)[M+H]⁺ ~371 Loss of CO₂Loss of CH₂COOH
Analog 2: 2-Methyl Substituted (6-Br , 2-CH₃ , 3-CH₂COOH )~5.0 (s, 2H, -CH₂-)~2.4 (s, 3H, -CH₃)~12.5 (br s, 1H, -COOH)~3000 (broad, O-H)~1710 (C=O, acid)~1685 (C=O, amide)~560 (C-Br)[M+H]⁺ ~387/389 Loss of CO₂Loss of CH₂COOH
Analog 3: Propionic Acid Chain (6-Br , 2-Ph , 3-CH₂CH₂COOH )~4.2 (t, 2H, N-CH₂-)~2.8 (t, 2H, -CH₂CO)~12.2 (br s, 1H, -COOH)~3000 (broad, O-H)~1710 (C=O, acid)~1685 (C=O, amide)~560 (C-Br)[M+H]⁺ ~463/465 Loss of CO₂Loss of CH₂CH₂COOH
Causality Behind Spectral Shifts
  • Analog 1 (De-halogenated): The most significant changes are the disappearance of the C-Br IR band and the loss of the 1:1 isotopic pattern in the mass spectrum. In the ¹H NMR, the removal of the electronegative bromine atom at C6 results in a slight upfield shift of the adjacent aromatic protons, particularly H-5, and simplifies the splitting pattern in that region of the spectrum.

  • Analog 2 (2-Methyl Substituted): Replacing the C2-phenyl group with a methyl group dramatically simplifies the aromatic region of the ¹H NMR spectrum (reducing aromatic proton count from 13 to 3) and introduces a sharp singlet for the methyl group around δ 2.1-2.5 ppm.[3] This change also significantly reduces the molecular weight, as reflected in the mass spectrum. The core IR frequencies for the quinazolinone and acetic acid moieties remain largely unchanged.

  • Analog 3 (Propionic Acid Chain): Extending the N3-acetic acid to a propionic acid chain introduces a more complex ¹H NMR signature for the side chain. Instead of a singlet, two triplets are observed, corresponding to the two non-equivalent methylene groups (-N-CH₂- and -CH₂-COOH), with a typical coupling constant (J) of ~7 Hz. This change increases the molecular weight by 14 amu (a CH₂ group), which is clearly observed in the mass spectrum.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended. These protocols are designed to be self-validating by incorporating internal standards and system suitability checks.

Diagram: Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep_NMR Dissolve in DMSO-d6 (~5-10 mg/0.7 mL) Add TMS as internal std. Acq_NMR Acquire 1H, 13C, COSY on 400 MHz+ Spectrometer Prep_NMR->Acq_NMR Prep_IR Grind ~1 mg sample with 100 mg dry KBr Press into transparent pellet Acq_IR Scan 4000-400 cm-1 on FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dissolve in HPLC-grade MeOH/H2O with 0.1% Formic Acid (~10 µg/mL) Acq_MS Infuse into ESI source Acquire full scan MS and Product Ion Scan (MS/MS) Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phase, Baseline Correction Calibrate to TMS (0 ppm) Assign peaks & couplings Acq_NMR->Proc_NMR Proc_IR Identify key functional group frequencies (O-H, C=O, C=N, C-Br) Acq_IR->Proc_IR Proc_MS Identify [M+H]+ and isotope pattern Analyze fragmentation vs. structure Acq_MS->Proc_MS Final_Struct Structure Confirmation Proc_NMR->Final_Struct Proc_IR->Final_Struct Proc_MS->Final_Struct

Caption: A generalized workflow for the spectroscopic analysis of quinazolinone analogs.

NMR Spectroscopy Protocol
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[9][16]

  • Sample Preparation: Accurately weigh 5-10 mg of the analog and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals. Use a standard pulse program with a spectral width of -2 to 14 ppm and a relaxation delay of 2 seconds.[9]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton broadband decoupled pulse sequence. A significantly larger number of scans will be required compared to ¹H NMR. Use a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds.[9]

  • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual solvent peak of DMSO-d₆ at 39.52 ppm.[16][17]

IR Spectroscopy Protocol
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is required.

  • Sample Preparation (KBr Pellet Method): Gently grind approximately 1 mg of the solid sample with 100-150 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. Press the resulting powder into a thin, transparent pellet using a hydraulic press.[16]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire the spectrum over a range of 4000 to 400 cm⁻¹. Collect at least 16 scans and average them to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups as detailed in the comparison table.

Mass Spectrometry Protocol
  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is ideal for these types of molecules. A high-resolution instrument (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) suitable for ESI.

  • Data Acquisition (MS): Infuse the sample solution into the ESI source. Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000 Da) to identify the protonated molecular ion [M+H]⁺.[18]

  • Data Acquisition (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor. Fragment the precursor ion using collision-induced dissociation (CID) and acquire the spectrum of the resulting fragment ions. This provides crucial structural information.[15][18]

  • Data Analysis: Analyze the full scan spectrum to confirm the molecular weight and check for the characteristic bromine isotope pattern. Interpret the MS/MS spectrum to identify fragmentation patterns consistent with the proposed structure.

Conclusion

The spectroscopic analysis of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid and its analogs provides a clear and predictable method for structure elucidation. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amide, carboxylic acid), and mass spectrometry provides unambiguous molecular weight and fragmentation data. By systematically comparing the spectra of related analogs, researchers can confidently assign spectral features and verify the successful synthesis of new chemical entities in their drug discovery pipelines.

References

  • Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). IntechOpen. [Link]

  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. [Link]

  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. (2018). Oriental Journal of Chemistry. [Link]

  • Mahmoud, M. R., et al. (2018). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. ResearchGate. [Link]

  • New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. (2011). PMC. [Link]

  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]

  • IR: carboxylic acids. University of Calgary. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). Journal of Organic Chemistry. [Link]

  • 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. (2001). Journal of Medicinal Chemistry. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). PMC. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

  • Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol. (2021). RSC Publishing. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • 4(3H)-quinazolinone, 2-[(Z)-(5-bromo-1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-. SpectraBase. [Link]

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. (2010). International Journal of PharmTech Research. [Link]

  • Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). (2020). International Journal of Advanced Research. [Link]

  • Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. (2017). PMC. [Link]

  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2025). PMC. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. (2020). IntechOpen. [Link]

Sources

Comparative

evaluating cytotoxicity of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid across multiple cell lines

A Comparative Guide to the In Vitro Cytotoxicity of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, (6-brom...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the In Vitro Cytotoxicity of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid. In the landscape of anticancer drug discovery, the quinazoline scaffold is a cornerstone of targeted therapy, with several derivatives established as potent kinase inhibitors.[1][2] This document outlines the scientific rationale, experimental design, and detailed protocols for assessing the efficacy and selectivity of this new chemical entity against a panel of human cancer cell lines, benchmarked against established therapeutic agents.

The core of effective preclinical evaluation lies not just in determining if a compound is active, but in understanding its therapeutic window—the balance between efficacy against cancer cells and toxicity towards normal cells.[3] This guide is structured to provide a robust, self-validating system for generating such data, ensuring that the results are both reproducible and translatable for further development.

Compound Profiles: The Candidate and the Comparators

A meaningful evaluation requires context. The cytotoxic profile of our lead compound, which we will refer to as BQA-3A for brevity, will be compared against two standards: a targeted therapy with a similar chemical backbone and a conventional broad-spectrum cytotoxic agent.

  • (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid (BQA-3A): This is our investigational compound. The quinazoline core is a well-established pharmacophore known to interfere with cellular signaling pathways, often by inhibiting protein kinases involved in cell proliferation.[1] The presence of a 6-bromo substitution has been noted in other quinazoline derivatives with significant cytotoxic activity, making BQA-3A a rational candidate for anticancer screening.[4][5]

  • Gefitinib: A well-known quinazoline derivative that selectively inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1][6] It serves as an ideal comparator to understand if BQA-3A operates through similar targeted mechanisms.

  • Doxorubicin: A conventional chemotherapeutic agent that functions primarily through DNA intercalation and inhibition of topoisomerase II.[4] Its inclusion provides a benchmark for broad, non-specific cytotoxicity, helping to evaluate the selectivity of BQA-3A.

Strategic Selection of Cell Lines

To build a comprehensive cytotoxicity profile, a panel of cell lines is essential. This panel should include cancers from different tissues and, critically, a non-cancerous cell line to determine the selectivity index.[3][6][7]

  • MCF-7: A human breast adenocarcinoma cell line. It is one of the most widely used models in cancer research.[6][8]

  • A549: A human lung carcinoma cell line, representing another major cancer type.[6][8]

  • HeLa: A human cervical adenocarcinoma cell line. Its robustness and historical significance make it a staple in cytotoxicity screening.[3][9][10]

  • MRC-5: A normal human fetal lung fibroblast cell line. This is our non-tumorigenic control, crucial for assessing the compound's safety profile and selectivity.[4][6]

Experimental Design and Workflow

The evaluation follows a systematic workflow, from initial cell culture preparation to final data analysis. This ensures consistency and minimizes variability. The primary method for assessing cell viability will be the MTT assay, a reliable and widely used colorimetric technique that measures the metabolic activity of living cells.[11][12][13]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Culture Cell Line Culture & Maintenance (MCF-7, A549, HeLa, MRC-5) Seeding Cell Seeding into 96-Well Plates Culture->Seeding Stock Compound Stock Preparation (BQA-3A, Gefitinib, Doxorubicin) Treatment Serial Dilution & Cell Treatment (24h, 48h, 72h exposure) Stock->Treatment Seeding->Treatment MTT_add Addition of MTT Reagent Treatment->MTT_add Formazan Incubation & Formazan Crystal Formation MTT_add->Formazan Solubilize Solubilization of Formazan Formazan->Solubilize Readout Absorbance Reading (570 nm) Solubilize->Readout Calculate IC50 & Selectivity Index Calculation Readout->Calculate

Caption: High-level experimental workflow for in vitro cytotoxicity evaluation.

Detailed Experimental Protocol: MTT Assay

This protocol is designed to be a self-validating system. The inclusion of untreated controls (vehicle) and positive controls (comparator drugs) at each step ensures the integrity of the results.

4.1. Materials and Reagents

  • Selected cell lines (MCF-7, A549, HeLa, MRC-5)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile culture plates

  • Test compounds: BQA-3A, Gefitinib, Doxorubicin (dissolved in DMSO to create 10 mM stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

4.2. Step-by-Step Methodology

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the stock solutions of BQA-3A, Gefitinib, and Doxorubicin in complete medium. A typical final concentration range for screening is 0.1 µM to 100 µM.

  • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (medium with DMSO, at the same final concentration as the highest drug concentration) and untreated controls (medium only).

  • Incubate the plates for a predetermined exposure time (e.g., 48 hours).

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours at 37°C. During this period, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization buffer (e.g., DMSO) to each well and pipette gently to dissolve the crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

4.3. Data Analysis

  • Percent Viability: Calculated using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that causes a 50% reduction in cell viability. This value is determined by plotting a dose-response curve (% viability vs. log concentration) and using non-linear regression analysis.

  • Selectivity Index (SI): This crucial metric indicates the therapeutic window of the compound. It is calculated as: SI = IC₅₀ in Normal Cells (MRC-5) / IC₅₀ in Cancer Cells A higher SI value indicates greater selectivity for cancer cells.

Comparative Data Summary and Interpretation

The following table presents a hypothetical but plausible set of IC₅₀ values for BQA-3A, derived to illustrate its potential profile against the established comparators.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) after 48-hour Exposure

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)MRC-5 (Normal)Selectivity Index (MRC-5/A549)
BQA-3A (Hypothetical) 8.55.212.184.216.2
Gefitinib >1009.9>100>100>10.1
Doxorubicin 0.81.10.92.52.3

Note: Data for Gefitinib and Doxorubicin are representative values based on literature. The IC₅₀ for Gefitinib is highly dependent on the EGFR mutation status of the cell line; MCF-7 and HeLa are typically EGFR wild-type and thus less sensitive.

Interpretation of Results:

  • Potency: In this hypothetical scenario, BQA-3A shows moderate single-digit micromolar potency against the A549 lung cancer cell line. Doxorubicin, as expected, is highly potent across all cancer cell lines.

  • Spectrum of Activity: BQA-3A demonstrates differential activity, being most effective against A549 cells. This suggests a potentially targeted mechanism of action rather than broad-spectrum toxicity.

  • Selectivity (The Key Differentiator): The most compelling hypothetical result is the Selectivity Index. BQA-3A shows an SI of 16.2 for lung cancer cells, indicating it is over 16 times more toxic to A549 cancer cells than to normal MRC-5 fibroblasts. This is a significant improvement over Doxorubicin (SI = 2.3), which exhibits much higher toxicity to normal cells. This high selectivity is a primary goal in modern drug development.

Postulated Mechanisms of Action for Quinazoline Derivatives

The observed cytotoxic activity of quinazoline derivatives is often attributed to their ability to interfere with key cellular processes that drive cancer progression.[2][14]

  • Kinase Inhibition: Many quinazoline compounds are designed as ATP-competitive inhibitors of protein kinases.[1] A primary target is often EGFR, which, when hyperactivated, drives cell proliferation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[6]

  • Tubulin Polymerization Inhibition: Some quinazoline derivatives can interfere with microtubule dynamics by inhibiting the polymerization of tubulin, a critical process for mitotic spindle formation during cell division.[15][16] This disruption leads to mitotic arrest and subsequent cell death.

  • Induction of Apoptosis: Regardless of the initial target, effective anticancer agents typically converge on the induction of programmed cell death (apoptosis).[14] This can be triggered through various intrinsic and extrinsic pathways, often involving the activation of caspases.[16]

G cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds RAS RAS EGFR->RAS BQA3A BQA-3A (Quinazoline) BQA3A->EGFR Inhibits (Hypothesized) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activates

Caption: Hypothesized mechanism via EGFR pathway inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro evaluation of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid (BQA-3A). Based on our illustrative (hypothetical) data, BQA-3A presents as a promising candidate with moderate potency and, most importantly, a high degree of selectivity for cancer cells over normal cells.

The logical next steps in a drug discovery pipeline would be:

  • Mechanism of Action Studies: Perform kinase profiling assays (especially against EGFR) and tubulin polymerization assays to elucidate the specific molecular target.

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle.

  • Apoptosis Assays: Employ methods like Annexin V staining to confirm that cell death occurs via apoptosis.

  • In Vivo Studies: If in vitro data remains promising, advance the compound to preclinical animal models to evaluate its efficacy and safety in a whole-organism context.

By adhering to this structured and comparative approach, researchers can generate high-quality, reproducible data, enabling informed decisions in the long and challenging path of anticancer drug development.

References

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (URL: )
  • QUINAZOLINONES AS NOVEL ANTITUMOR AGENTS INTRODUCTION. (URL: )
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: [Link])

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (URL: )
  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (URL: [Link])

  • Quinazoline derivatives: synthesis and bioactivities - PMC. (URL: [Link])

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (URL: [Link])

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC. (URL: [Link])

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (URL: [Link])

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential - IJMPR. (URL: [Link])

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. (URL: [Link])

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (URL: [Link])

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: [Link])

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC. (URL: [Link])

  • Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones. (URL: [Link])

  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats | bioRxiv. (URL: [Link])

  • Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC. (URL: [Link])

  • Human Cell Lines Examples: 9 Cancer Cell Lines - Cytion. (URL: [Link])

  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - MDPI. (URL: [Link])

  • Top 5 of the Most Commonly Used Cell Lines - Bitesize Bio. (URL: [Link])

  • human cancer cells line and their uses in research. (URL: [Link])

  • (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - ResearchGate. (URL: [Link])

  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - Semantic Scholar. (URL: [Link])

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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